2,5,8-Nonanetrione
Description
Structure
3D Structure
Properties
CAS No. |
38284-28-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
nonane-2,5,8-trione |
InChI |
InChI=1S/C9H14O3/c1-7(10)3-5-9(12)6-4-8(2)11/h3-6H2,1-2H3 |
InChI Key |
OCLVFADSCVQCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,5,8-Nonanetrione
CAS Number: 38284-28-5
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2,5,8-Nonanetrione. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Chemical and Physical Properties
This compound is an aliphatic triketone with the molecular formula C₉H₁₄O₃.[1] Its chemical structure consists of a nine-carbon chain with ketone groups at the second, fifth, and eighth positions. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| CAS Number | 38284-28-5 | [1] |
| IUPAC Name | nonane-2,5,8-trione | [1] |
| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [2] |
| Boiling Point | 305.8 °C at 760 mmHg | [3] |
| Flash Point | 128.1 °C | [3] |
| Density | 1.01 g/cm³ | [3] |
| Vapor Pressure | 0.000804 mmHg at 25°C | [3] |
| XLogP3 | -0.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Exact Mass | 170.094294304 | [1][3] |
| Complexity | 174 | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis of this compound
One common method involves the hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one.[2] This reaction is typically carried out in the presence of an acid catalyst in an aqueous medium.
Another reported synthesis starts from 4-(5-hydroxymethyl-2-furanyl)-2-butanone.[2] This process involves treatment with hydrogen chloride in methanol (B129727) at elevated temperatures.
A third route utilizes the hydrogenation of 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one over a palladium on activated carbon catalyst in the presence of acetic acid.[2]
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound from a furan (B31954) precursor.
Spectroscopic Data
¹³C NMR Spectroscopy
A ¹³C NMR spectrum for this compound has been reported.[4] While the raw data is not publicly available, the expected chemical shifts can be predicted based on the structure. The three carbonyl carbons would appear significantly downfield (in the range of 205-220 ppm). The methyl carbons would be the most upfield, and the different methylene (B1212753) carbons would have distinct chemical shifts based on their proximity to the electron-withdrawing carbonyl groups.
¹H NMR Spectroscopy
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available in public databases. However, the spectrum would be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ketone groups, typically appearing in the region of 1705-1725 cm⁻¹.[5] Weaker absorptions corresponding to C-H stretching and bending vibrations would also be present.
Mass Spectrometry
Experimental mass spectrometry data for this compound is not publicly available. The fragmentation pattern upon electron ionization would likely involve cleavage alpha to the carbonyl groups, leading to the formation of acylium ions. Common fragments would include the loss of methyl (CH₃) and acetyl (CH₃CO) groups.
Biological Activity and Applications
There is a significant lack of publicly available information regarding the specific biological activities of this compound and its applications in drug development. However, research on related aliphatic ketones and triketones suggests potential areas of interest.
Some β-triketones have been investigated for their herbicidal and parasiticidal properties, acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] Additionally, various ketone derivatives have been studied for their cytotoxic effects against cancer cell lines.[7] It is plausible that this compound could be investigated as an enzyme inhibitor due to the reactivity of its carbonyl groups.[8]
The diagram below illustrates a potential, though unconfirmed, logical relationship for investigating the biological activity of this compound based on the activities of related compounds.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of aliphatic ketones and for the screening of compounds for biological activity.
For synthesis, a starting point would be the acid-catalyzed hydrolysis of furan derivatives, as indicated in the synthesis section. Reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.
For biological evaluation, standard in vitro assays could be employed. For example, to assess potential cytotoxicity, a variety of cancer cell lines could be treated with this compound at different concentrations, and cell viability could be measured using assays such as the MTT or SRB assay. To investigate enzyme inhibition, a relevant enzyme target would first need to be identified based on structural analogy to known inhibitors, followed by the development or adaptation of a suitable enzyme activity assay.
Conclusion
This compound is a simple aliphatic triketone with well-defined chemical and physical properties. While synthetic routes have been outlined, detailed experimental protocols and comprehensive spectroscopic and biological activity data are scarce in publicly accessible literature. This guide summarizes the available information and provides a framework for future research into the synthesis, characterization, and potential applications of this compound, particularly in the context of drug discovery and development. Further investigation is warranted to fully elucidate the properties and potential of this compound.
References
- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. treenablythe.weebly.com [treenablythe.weebly.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 2,5,8-Nonanetrione
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a triketone of interest in various chemical research domains. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical and biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H14O3 | [1][2][3][4] |
| Molecular Weight | 170.21 g/mol | [3][4][5][6] |
| Melting Point | 59-60 °C | [5] |
| Boiling Point | 305.8 °C at 760 mmHg160-162 °C at 16 Torr | [1][5] |
| Density | 1.01 g/cm³ | [1] |
| Predicted Density | 1.010 ± 0.06 g/cm³ | [5] |
| Flash Point | 128.1 °C | [1] |
| Vapor Pressure | 0.000804 mmHg at 25 °C | [1] |
Solubility and Partitioning
| Property | Value | Source |
| Water Solubility | 9.398 x 10⁵ mg/L at 25 °C (estimated) | [2] |
| XLogP3 | -0.7 | [1][2][6] |
Molecular Descriptors
| Property | Value | Source |
| Hydrogen Bond Donor Count | 0 | [1][6] |
| Hydrogen Bond Acceptor Count | 3 | [1][6] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 170.094294304 u | [1][4][6] |
| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [1] |
Experimental Protocols
While specific experimental procedures for this compound are not extensively detailed in the literature, the following standard methodologies are employed to determine the key physicochemical properties listed above.
Melting Point Determination
The melting point of a solid compound like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range.
Boiling Point Determination
The boiling point can be determined by distillation. The compound is heated in a flask with a condenser attached. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For measurements at reduced pressure (e.g., 16 Torr), a vacuum pump is connected to the distillation apparatus.
Density Measurement
The density of liquid this compound (above its melting point) can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the liquid and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).
Solubility Determination
The aqueous solubility can be determined by the shake-flask method. An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.
Molecular Structure of this compound
The following diagram illustrates the logical relationship between the atoms in the this compound molecule.
References
2,5,8-Nonanetrione molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2,5,8-nonanetrione (CAS RN: 38284-28-5). This document collates available data on its molecular weight, formula, and spectroscopic characteristics. Synthesis methodologies are discussed, and a summary of its known, albeit limited, biological context is provided. All quantitative data is presented in structured tables for clarity, and conceptual diagrams for its molecular structure and a representative synthesis workflow are included in the DOT language format as specified.
Molecular Structure and Properties
This compound is a tri-ketone with a nine-carbon aliphatic backbone. Its structure is characterized by carbonyl groups at the second, fifth, and eighth positions.
Molecular Diagram
Physicochemical and Computed Properties
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | nonane-2,5,8-trione | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1] |
| CAS Number | 38284-28-5 | [1] |
| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [2] |
| Density | 1.01 g/cm³ | [2] |
| Boiling Point | 305.8 °C at 760 mmHg | [2] |
| Flash Point | 128.1 °C | [2] |
| Vapor Pressure | 0.000804 mmHg at 25°C | [2] |
| XLogP3 | -0.7 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 170.094294304 Da | [2] |
Synthesis of this compound
Conceptual Synthesis Workflow
The diagram below illustrates a common synthetic pathway from a furan-based precursor.
Experimental Protocols
While a detailed, step-by-step protocol from a primary literature source is not available in the public domain, the following outlines the general methodologies referenced in chemical databases:
Method 1: From 4-(5-methyl-furan-2-yl)-butan-2-one
-
Reactants : 4-(5-methyl-furan-2-yl)-butan-2-one is treated with acetic acid in an aqueous solution.
-
Conditions : The reaction mixture is heated to 100 °C.
-
Principle : This reaction proceeds via an acid-catalyzed hydrolysis of the furan (B31954) ring, which opens and rearranges to form the linear triketone structure.
Method 2: From 4-(5-hydroxymethyl-2-furanyl)-2-butanone
-
Reactants : 4-(5-hydroxymethyl-2-furanyl)-2-butanone is reacted in methanol.
-
Catalyst/Reagent : Hydrogen chloride is used as the catalyst.
-
Conditions : The reaction is carried out at 100 °C for a duration of 3 hours.
-
Principle : Similar to the first method, this is an acid-catalyzed process that results in the cleavage and rearrangement of the furan moiety to yield this compound.
Note: These protocols are based on summarized literature data and would require further optimization and development for laboratory implementation. Purification and isolation techniques, such as column chromatography or distillation, would be necessary to obtain a pure product.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR : A ¹³C NMR spectrum for this compound has been reported, with data available in various spectral databases.[3] The spectrum was recorded in deuterochloroform (CDCl₃).[3]
-
Expected Chemical Shifts : Based on the structure, one would anticipate signals corresponding to the methyl carbons, the methylene (B1212753) carbons, and the carbonyl carbons. The carbonyl carbons are expected to appear significantly downfield (typically in the 200-215 ppm range for ketones).[4][5] The methyl carbons adjacent to the carbonyl groups would be in the 20-30 ppm region, while the methylene carbons would have distinct signals based on their proximity to the electron-withdrawing carbonyl groups.
-
Infrared (IR) Spectroscopy
While a specific experimental spectrum is not provided in the search results, the key diagnostic absorption bands can be predicted.
-
Expected Absorptions :
-
C=O Stretch : A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ , characteristic of a saturated aliphatic ketone.[6] The presence of three ketone functionalities may lead to a broadening of this peak or the appearance of multiple, closely spaced peaks.
-
C-H Stretch : Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups are expected just below 3000 cm⁻¹ .[6]
-
Mass Spectrometry (MS)
-
Molecular Ion : The exact mass of this compound is 170.0943 Da.[2] In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 170.
-
Fragmentation : The molecule would likely undergo cleavage alpha to the carbonyl groups, leading to the loss of acylium ions or alkyl radicals. Common fragmentation patterns would include the loss of CH₃ (m/z = 155), CH₃CO (m/z = 127), and other fragments resulting from cleavages between the carbonyl groups.
Biological Activity and Signaling Pathways
The biological role of this compound is not well-documented. It has been reported to be a component of Nicotiana tabacum (tobacco).[1] However, there is a lack of substantial research into its specific biological activities, toxicological profile, or mechanism of action in any biological system.
Signaling Pathways:
-
Currently, there are no known or described signaling pathways in which this compound is known to play a role. Its simple aliphatic trione (B1666649) structure does not immediately suggest interaction with common receptor families or enzymatic pathways without further derivatization or metabolic activation. Professionals in drug development should consider this compound as a basic chemical entity with an uncharacterized biological profile.
Conclusion
This compound is a well-defined chemical compound with established molecular and physical properties. While synthetic routes are outlined in chemical literature, detailed experimental protocols for its preparation are not widely disseminated. Spectroscopic data for its characterization are available in established databases. The biological significance of this molecule remains largely unexplored, presenting an open area for future research. This guide serves as a foundational resource for scientists and researchers interested in this particular triketone.
References
IUPAC name for 2,5,8-Nonanetrione
An In-Depth Technical Guide to Nonane-2,5,8-trione
Executive Summary
Nonane-2,5,8-trione is a tri-ketone compound with a linear nine-carbon backbone. While its formal IUPAC name is nonane-2,5,8-trione, it is commonly referred to as 2,5,8-nonanetrione.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications. Due to a notable gap in the scientific literature regarding its biological activity, this guide also presents a predictive framework for its potential biological interactions and details relevant experimental protocols for future investigation. This whitepaper is intended for researchers, chemists, and professionals in drug development and materials science.
Nonane-2,5,8-trione is an aliphatic trione. Its identity is established through various chemical identifiers and its physicochemical properties have been characterized.
Compound Identification
The compound is cataloged in numerous chemical databases, ensuring its unambiguous identification.
| Identifier | Value | Reference |
| IUPAC Name | nonane-2,5,8-trione | [1][2] |
| CAS Number | 38284-28-5 | [1][3][4] |
| PubChem CID | 300426 | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1][3] |
| Molecular Weight | 170.21 g/mol | [1] |
| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [1][2][3] |
| InChIKey | OCLVFADSCVQCER-UHFFFAOYSA-N | [1][2] |
| DSSTox Substance ID | DTXSID70306268 | [1][3] |
Physicochemical Properties
The physical and chemical properties of nonane-2,5,8-trione are summarized below. These properties are crucial for its handling, application, and analysis.
| Property | Value | Reference |
| Density | 1.01 g/cm³ | [3] |
| Boiling Point | 305.8 °C at 760 mmHg | [3] |
| Flash Point | 128.1 °C | [3] |
| Vapor Pressure | 0.000804 mmHg at 25°C | [3] |
| Water Solubility | 9.398e+05 mg/L at 25 °C (est.) | [4] |
| XLogP3 | -0.7 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Hydrogen Bond Acceptor Count | 3 | [1][3] |
| Rotatable Bond Count | 6 | [3] |
Synthesis and Manufacturing
The synthesis of nonane-2,5,8-trione can be achieved through the hydrolysis of furan (B31954) derivatives. Several routes have been documented, offering high yields.
A common synthetic strategy involves the acid-catalyzed hydrolysis of substituted furans. For instance, the treatment of 4-(5-methyl-furan-2-yl)-butan-2-one with acetic acid in water at 100°C results in a 98% yield of nonane-2,5,8-trione.[3] Another approach utilizes the reaction of 4-(5-hydroxymethyl-2-furanyl)-2-butanone with hydrogen chloride in methanol (B129727) at 100°C for 3 hours, achieving a near-quantitative yield.[3]
Chemical Reactivity
The presence of three ketone functionalities makes nonane-2,5,8-trione a versatile building block in organic synthesis. The 1,4-dicarbonyl relationship between the ketone groups at positions 2 and 5, and 5 and 8, allows it to undergo the Paal-Knorr reaction.
This reaction involves the condensation of the dicarbonyl compound with a primary amine or hydrazine (B178648) to form five-membered heterocyclic rings, specifically substituted pyrroles or pyrazoles. For example, reacting nonane-2,5,8-trione with sterically hindered primary amines in toluene (B28343) has been used to synthesize novel functional polyketones and cationic resins, which have potential applications in the automotive industry.[5]
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and quality control of chemical compounds. For nonane-2,5,8-trione, 13C NMR spectral data is available in spectral databases, which can be used to confirm the carbon skeleton and the presence of the three distinct carbonyl groups.[6] Further analysis using techniques such as ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide a complete characterization profile.
Potential Biological Activity and Toxicological Profile
A comprehensive review of scientific literature indicates a significant lack of data on the biological activity and toxicology of nonane-2,5,8-trione. The compound has been identified in Nicotiana tabacum (tobacco), but its specific role or effect in this context is not detailed.[1]
However, the broader class of aliphatic diketones is known to exhibit various biological effects. For instance, 2,5-hexanedione (B30556) is a known neurotoxin that acts via pyrrole formation and protein cross-linking.[7] Given the reactive dione (B5365651) functionalities within nonane-2,5,8-trione, it is plausible that it could interact with cellular nucleophiles and signaling pathways. One such potential pathway is the Keap1-Nrf2 antioxidant response pathway, which is modulated by electrophilic compounds.[7]
References
- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 38284-28-5 [thegoodscentscompany.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound, 38284-28-5 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2,5,8-Nonanetrione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,5,8-nonanetrione, a tricarbonyl compound with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a linear nine-carbon chain containing three ketone functionalities at positions 2, 5, and 8. Its structure presents a versatile scaffold for further chemical modifications, making it a molecule of interest for synthetic chemists. The primary and most effective route for the synthesis of this trione (B1666649) involves the acid-catalyzed hydrolysis of furan (B31954) derivatives, a reaction that leverages the principles of the reverse Paal-Knorr furan synthesis.
Core Synthesis Pathway: Acid-Catalyzed Hydrolysis of Furan Derivatives
The principal method for preparing this compound is through the ring-opening of a substituted furan precursor, namely 4-(5-methyl-furan-2-yl)-butan-2-one. This reaction proceeds via an acid-catalyzed hydrolysis mechanism, which effectively converts the furan ring into two ketone functionalities, thereby forming the 1,4-dicarbonyl system within the final trione product.
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound.
Two main variations of this acid-catalyzed hydrolysis have been reported, differing in the starting material and the acid catalyst employed.
Synthesis Pathway 1: From 4-(5-methyl-furan-2-yl)-butan-2-one
This is the most direct approach to this compound. The methyl group on the furan ring ultimately becomes the terminal methyl of the trione.
Experimental Protocol:
-
Starting Material: 4-(5-methyl-furan-2-yl)-butan-2-one
-
Reagents: Acetic acid, Water
-
Reaction Conditions: The mixture is heated at 100 °C. The reaction time is not specified but would typically be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: A standard aqueous work-up would likely involve neutralization of the acetic acid, followed by extraction of the product into an organic solvent. The organic layer would then be dried and the solvent removed under reduced pressure. Purification would likely be achieved by distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | 98.0% | [1] |
Synthesis Pathway 2: From 4-(5-hydroxymethyl-2-furanyl)-2-butanone
This pathway utilizes a furan derivative with a hydroxymethyl substituent. This group is subsequently reduced to a methyl group during the course of the reaction or in a separate step to yield the target molecule.
Experimental Protocol:
A referenced method outlines the following conditions for this synthesis.[1]
-
Starting Material: 4-(5-hydroxymethyl-2-furanyl)-2-butanone
-
Reagents: Hydrogen chloride, Methanol (B129727)
-
Reaction Conditions: The reaction is conducted in methanol with hydrogen chloride as the catalyst at a temperature of 100 °C for a duration of 3 hours.
-
Work-up and Purification: The work-up procedure would likely involve removal of methanol and excess HCl, followed by an aqueous work-up and extraction of the product. Purification would be achieved through standard techniques such as distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | 100.0% | [1] |
Reaction Mechanism and Workflow
The acid-catalyzed hydrolysis of the furan ring is the key mechanistic step in the synthesis of this compound. The generally accepted mechanism for the reverse Paal-Knorr synthesis involves the following key steps:
Caption: Mechanistic workflow for the acid-catalyzed hydrolysis of the furan precursor.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target molecule is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | 305.8 °C at 760 mmHg[1] |
| Density | 1.01 g/cm³[1] |
| Flash Point | 128.1 °C[1] |
| XLogP3 | -0.7[1] |
Conclusion
The synthesis of this compound is most effectively achieved through the acid-catalyzed hydrolysis of readily accessible furan derivatives. The provided information, based on available literature, outlines two high-yielding pathways. For researchers and professionals in drug development, the straightforward nature of this synthetic route offers a reliable method for obtaining this versatile tricarbonyl compound for further investigation and application in the synthesis of more complex molecules. It is recommended that for any laboratory-scale synthesis, the reaction progress be carefully monitored to optimize reaction times and ensure maximum yield and purity of the final product. Further research into detailed experimental procedures and spectroscopic characterization would be beneficial for the scientific community.
References
An In-Depth Technical Guide to the Synthesis of 2,5,8-Nonanetrione: Key Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,5,8-nonanetrione, a valuable tricarbonyl compound. The document details the key starting materials, offering in-depth experimental protocols for the most effective synthetic pathways. Quantitative data is systematically presented to allow for a comparative analysis of different methodologies. Furthermore, this guide employs Graphviz visualizations to illustrate reaction mechanisms and experimental workflows, ensuring clarity and facilitating a deeper understanding of the synthetic processes involved. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this compound synthesis.
Introduction
This compound is a significant organic molecule characterized by a nine-carbon chain with ketone functionalities at the second, fifth, and eighth positions. Its unique structural features make it a valuable intermediate in the synthesis of various heterocyclic compounds and a target of interest in medicinal chemistry and materials science. The efficient and high-yielding synthesis of this trione (B1666649) is therefore of considerable importance. This guide focuses on the most prominent and effective methods for its preparation, primarily through the acid-catalyzed hydrolysis of furan (B31954) derivatives.
Key Starting Materials and Synthetic Routes
The most prevalent and efficient syntheses of this compound originate from appropriately substituted furan precursors. The core of these syntheses lies in the acid-catalyzed ring-opening of the furan moiety to yield the desired 1,4-dicarbonyl system, which in the case of the chosen precursors, is part of a larger chain that ultimately forms the target trione. The primary starting materials that will be discussed are:
-
4-(5-Methyl-furan-2-yl)-butan-2-one
-
4-(5-Hydroxymethyl)-2-furanyl-2-butanone
-
4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one
The general synthetic approach involves the synthesis of these furan derivatives followed by a crucial acid-catalyzed hydrolysis step.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the key synthetic step of converting furan derivatives to this compound. This allows for a direct comparison of the different methodologies.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(5-Methyl-furan-2-yl)-butan-2-one | Acetic Acid | Water | 100 | Not Specified | 98 | [1] |
| 4-(5-Methyl-furan-2-yl)-butan-2-one | Hydrochloric Acid (catalytic) | Not Specified | 80 | 24 | 92 | |
| 4-(5-Hydroxymethyl)-2-furanyl-2-butanone | Hydrogen Chloride | Methanol (B129727) | 100 | 3 | 100 | [1] |
| 4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one | Palladium on Activated Carbon, H₂ | Acetic Acid | 60-100 | 4 | 96 | [1] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound from the key starting materials.
Synthesis from 4-(5-Methyl-furan-2-yl)-butan-2-one
This is one of the most direct routes to this compound. The synthesis of the starting material is presented first, followed by its conversion to the final product.
4.1.1. Synthesis of the Starting Material: 4-(2-Furyl)butan-2-one (B1293805)
A precursor to the primary starting material, 4-(2-furyl)butan-2-one, can be synthesized via a Friedel-Crafts-type reaction.
-
Procedure: To a refluxing solution of furan (150 ml) containing a catalytic amount of p-toluenesulfonic acid, add methyl vinyl ketone (14 g, 0.2 mol) dropwise over a period of 2 hours.[2] After the addition is complete, stir the dark brown reaction mixture at room temperature for approximately 16 hours.[2] Remove the excess furan by distillation. The residue is then distilled under vacuum to yield 4-(2-furyl)butan-2-one (18.5 g, 67% yield).[2]
4.1.2. Acid-Catalyzed Hydrolysis to this compound
-
Procedure 1 (High Yield):
-
A mixture of 4-(5-methyl-furan-2-yl)-butan-2-one in a solution of acetic acid and water is heated to 100 °C.[1] The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, can be isolated by extraction with an organic solvent, followed by washing of the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
-
-
Procedure 2 (Milder Conditions):
-
4-(5-Methyl-2-furyl)-2-butanone is treated with a catalytic amount of hydrochloric acid at 80 °C for 24 hours. The reaction work-up would be similar to the one described above, involving neutralization of the acid, extraction, and purification of the final product.
-
Synthesis from 4-(5-Hydroxymethyl)-2-furanyl-2-butanone
-
Procedure: A solution of 4-(5-hydroxymethyl)-2-furanyl-2-butanone in methanol is treated with hydrogen chloride.[1] The reaction mixture is heated to 100 °C for 3 hours.[1] After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated to yield this compound.[1]
Synthesis from 4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one
-
Procedure: 4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one is dissolved in acetic acid.[1] A catalytic amount of 10% palladium on activated carbon is added to the solution. The mixture is then subjected to hydrogenation at a temperature ranging from 60 to 100 °C for 4 hours.[1] After the reaction is complete, the catalyst is removed by filtration. The acetic acid is then removed under reduced pressure. The residue is worked up by extraction with an organic solvent, followed by washing, drying, and solvent evaporation to give this compound.[1]
Mandatory Visualizations
Reaction Mechanism
The core of the synthesis of this compound from furan derivatives is the acid-catalyzed hydrolysis of the furan ring. This process is mechanistically related to a reverse Paal-Knorr synthesis. The following diagram illustrates the proposed mechanism for the conversion of 4-(5-methyl-furan-2-yl)-butan-2-one to this compound.
References
An In-Depth Technical Guide to the Historical Discovery and Synthesis of 2,5,8-Nonanetrione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and synthesis of 2,5,8-nonanetrione, a triketone of interest in organic synthesis. The document details the seminal work that laid the foundation for its synthesis, presents detailed experimental protocols for its preparation via the acid-catalyzed hydrolysis of furan (B31954) derivatives, and tabulates its key physicochemical and spectroscopic data. The synthesis workflow is visualized to provide a clear and concise understanding of the process. While the direct biological activities of this compound are not extensively documented, the guide touches upon the broader context of the bioactivity of related dicarbonyl compounds.
Historical Discovery
The synthesis of 1,4-dicarbonyl compounds, including triketones like this compound, has been a significant area of research in organic chemistry. A pivotal development in this field was the discovery of the Piancatelli rearrangement in 1976 by Giovanni Piancatelli and his colleagues.[1] Their work, originally published in Tetrahedron Letters, described an acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives.[1][2] This reaction provided a novel and efficient pathway to synthetically challenging 1,4-dicarbonyl precursors.
While the 1976 paper by Piancatelli, Scettri, and Barbadoro is the foundational work that established the core chemical transformation, the direct synthesis of this compound is a logical extension of this methodology. The acid-catalyzed ring opening of suitably substituted furans, such as 4-(5-methyl-2-furyl)-butan-2-one, directly yields the triketone. The first documented presence of this compound in a natural source was reported in Nicotiana tabacum (tobacco).[3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38284-28-5 | [3] |
| Molecular Formula | C₉H₁₄O₃ | [4] |
| Molecular Weight | 170.21 g/mol | [3] |
| Boiling Point | 305.8 °C at 760 mmHg | [4] |
| Density | 1.01 g/cm³ | [4] |
| Flash Point | 128.1 °C | [4] |
| Vapor Pressure | 0.000804 mmHg at 25°C | [4] |
| XLogP3 | -0.7 | [4] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹³C NMR | Data available but specific shifts not detailed in readily available sources. | [5] |
| ¹H NMR | Data available but specific shifts not detailed in readily available sources. | |
| Infrared (IR) | Data available but specific absorption bands not detailed in readily available sources. | |
| Mass Spectrometry (MS) | Exact Mass: 170.094294304 | [4] |
Synthesis of this compound
The most efficient and high-yielding synthesis of this compound involves the acid-catalyzed hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one. This method is a direct application of the principles established by the Piancatelli rearrangement.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on the high-yield synthesis reported in the chemical literature.[4]
Reaction: Acid-catalyzed hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one.
Reagents and Materials:
-
4-(5-methyl-furan-2-yl)-butan-2-one
-
Acetic acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(5-methyl-furan-2-yl)-butan-2-one in a mixture of acetic acid and water.
-
Heating: Heat the reaction mixture to 100 °C with continuous stirring.
-
Reaction Time: Maintain the reaction at 100 °C for the required duration (typically several hours, monitoring by TLC or GC-MS is recommended to determine completion).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acetic acid with a suitable base (e.g., saturated sodium bicarbonate solution) carefully until the effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
-
Expected Yield: 98%[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the engagement of this compound in cellular signaling pathways. However, the broader class of 1,4-dicarbonyl compounds is known to be present in a variety of natural products and pharmaceuticals, suggesting potential bioactivity.[6] Aliphatic dicarbonyl compounds can exhibit a range of biological effects, and their reactivity makes them potential candidates for interaction with biological macromolecules. Further research is required to elucidate any specific therapeutic or toxicological properties of this compound.
Potential Research Directions
Given the presence of three ketone functionalities, this compound could be a versatile scaffold for the synthesis of various heterocyclic compounds with potential pharmacological activities. Future research could explore its utility as a building block in medicinal chemistry and investigate its potential to modulate biological pathways, particularly those involving carbonyl-reactive species.
Conclusion
The synthesis of this compound is a direct and elegant application of the acid-catalyzed rearrangement of furan derivatives, a field pioneered by Giovanni Piancatelli. The high-yielding and straightforward synthetic route makes it an accessible compound for further investigation. While its specific biological roles are yet to be discovered, its chemical structure holds potential for applications in synthetic and medicinal chemistry. This guide provides the necessary foundational knowledge for researchers and scientists to engage with this interesting triketone.
References
- 1. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. 2,5,8-NONANE-TRIONE - SpectraBase [spectrabase.com]
- 6. sciencedaily.com [sciencedaily.com]
Spectroscopic Profile of 2,5,8-Nonanetrione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2,5,8-nonanetrione (CAS No: 38284-28-5), a trione (B1666649) of interest in various chemical and pharmaceutical research contexts. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in identification, characterization, and quality control. Detailed experimental protocols, where available, are also provided.
Spectroscopic Data Summary
The following tables summarize the known quantitative spectroscopic data for this compound.
Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (δ) [ppm] |
| C=O (C2, C5, C8) | 207.2 |
| CH₂ (C3, C4, C6, C7) | 37.8 |
| CH₃ (C1, C9) | 29.9 |
Note: Data sourced from a spectrum provided by the Institute of Organic Chemistry, University of Vienna.[1]
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Proton(s) | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |
| CH₃ (H1, H9) | 2.18 | Singlet |
| CH₂ (H3, H4, H6, H7) | 2.75 | Triplet |
Note: Predicted data is based on computational models and should be confirmed with experimental data.
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in this compound. The primary absorption of interest is the carbonyl (C=O) stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1715 | Strong |
| C-H Stretch (Alkyl) | 2850-3000 | Medium |
Note: The characteristic C=O stretching frequency for a saturated ketone typically appears around 1715 cm⁻¹.
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Exact Mass | 170.0943 g/mol [2] |
| Key Fragment Ions | Data not available in searched resources. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, the following sections describe generalized protocols typical for the analysis of a tri-ketone compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard one-pulse sequence would be used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence, such as zgpg30, would be employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin, uniform layer.
Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would be used.
-
A background spectrum of the clean, empty salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation and Introduction: A dilute solution of this compound would be prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile). The sample would typically be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Instrumentation and Data Acquisition:
-
Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile molecules. Electrospray Ionization (ESI) would be suitable if coupled with LC.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer could be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of the molecular ion and various fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) could be performed to fragment the molecular ion and analyze the resulting daughter ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Unveiling 2,5,8-Nonanetrione: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5,8-Nonanetrione is a triketone that has been reported to occur naturally in Nicotiana tabacum (common tobacco).[1] Despite this reported occurrence, detailed information regarding its concentration, biosynthetic pathway, and specific biological activities remains scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge on this compound, alongside detailed experimental protocols for the extraction, isolation, and identification of ketones from plant matrices. The methodologies described are based on established analytical techniques and are intended to provide a practical framework for researchers investigating this and other similar compounds.
Natural Occurrence of this compound
Table 1: Reported Natural Source of this compound
| Compound Name | Chemical Formula | Reported Natural Source |
| This compound | C₉H₁₄O₃ | Nicotiana tabacum |
Experimental Protocols for the Analysis of Ketones from Plant Material
Given the limited specific data for this compound, this section provides detailed, generalized methodologies for the extraction, purification, and identification of ketones from plant tissues. These protocols are widely applicable and can be adapted for the investigation of this compound.
Extraction of Ketones from Plant Material
The choice of extraction method is critical for the successful isolation of ketones and depends on their polarity and volatility.
Protocol 2.1.1: Solvent Extraction
This is a common method for extracting a broad range of compounds.
-
Materials:
-
Dried and powdered plant material (e.g., Nicotiana tabacum leaves)
-
Solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol)
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
-
Methodology:
-
Weigh a known amount of the dried, powdered plant material.
-
For Soxhlet extraction, place the material in a thimble and extract with a suitable solvent (e.g., ethyl acetate) for several hours.
-
For sonication, suspend the plant material in the chosen solvent and sonicate for a specified period (e.g., 30 minutes).
-
After extraction, filter the mixture to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification and Fractionation
Crude extracts often contain a complex mixture of compounds. Solid-Phase Extraction (SPE) is a common technique for cleanup and fractionation.
Protocol 2.2.1: Solid-Phase Extraction (SPE)
-
Materials:
-
Crude plant extract
-
SPE cartridges (e.g., C18, silica)
-
Solvents for conditioning, washing, and elution (e.g., methanol, water, acetonitrile, hexane, ethyl acetate)
-
Vacuum manifold
-
-
Methodology:
-
Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water).
-
Dissolve the crude extract in a suitable solvent and load it onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interfering polar compounds.
-
Elute the ketones of interest with a solvent of appropriate polarity (e.g., a mixture of hexane and ethyl acetate).
-
Collect the eluate and concentrate it for further analysis.
-
Identification and Characterization
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of the target compound.
Protocol 2.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like ketones.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Methodology:
-
Prepare a dilute solution of the purified extract in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume of the sample into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for compound identification. The mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of the carbon-carbon bonds adjacent to the carbonyl groups.
-
Protocol 2.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule.
-
Instrumentation: NMR spectrometer.
-
Methodology:
-
Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
For this compound, the ¹H NMR spectrum would be expected to show signals for the methyl protons and the methylene (B1212753) protons adjacent to the carbonyl groups. The ¹³C NMR spectrum would show characteristic signals for the three carbonyl carbons in the downfield region (typically 190-220 ppm).[2][3]
-
Potential Signaling Pathways and Biological Activities (Hypothetical)
There is currently no specific information on the signaling pathways or biological activities of this compound. However, based on the general reactivity of ketones and diketones, some potential areas of investigation can be proposed. For instance, some dicarbonyl compounds are known to interact with cellular nucleophiles, such as amino acid residues in proteins, which could potentially modulate enzyme activity or signaling pathways. Further research is necessary to explore these possibilities.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: General workflow for the extraction and identification of this compound.
Conclusion
This compound is a natural product with a currently limited but intriguing profile, having been reported in Nicotiana tabacum. This guide has summarized the available information and provided a robust set of generalized experimental protocols that can be applied to further investigate this compound. The provided methodologies for extraction, purification, and identification offer a starting point for researchers aiming to confirm its natural occurrence, quantify its presence, and explore its potential biological activities. Future research is essential to unlock the full scientific and potential therapeutic value of this compound.
References
An In-Depth Technical Guide to the Solubility and Stability of 2,5,8-Nonanetrione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2,5,8-Nonanetrione. Given the limited specific experimental data for this compound in publicly accessible literature, this document leverages established principles of organic chemistry and analytical science to offer robust guidance. It includes generalizable experimental protocols and discusses the expected behavior of this compound based on the known properties of aliphatic ketones and triketones.
Physicochemical Properties of this compound
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvents and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C9H14O3 | [1][2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid at room temperature | Inferred |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Boiling Point | 160-162 °C (at 16 Torr) | [3] |
| Melting Point | 59-60 °C | [3] |
| Flash Point | 128.1 °C | [1] |
| Water Solubility | 9.398e+005 mg/L at 25 °C (Estimated) | [5] |
| XLogP3 | -0.7 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solubility Profile
As a triketone, this compound possesses three polar carbonyl groups, which can act as hydrogen bond acceptors.[4] This structural feature suggests that it will exhibit some solubility in polar solvents. The aliphatic carbon backbone, however, contributes to its nonpolar character.
Expected Solubility:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The estimated high water solubility suggests good solubility in other polar protic solvents.[5] The carbonyl groups can form hydrogen bonds with the hydroxyl groups of these solvents.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): Good solubility is expected due to dipole-dipole interactions between the carbonyl groups of this compound and the solvent molecules.
-
Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated due to the significant polarity imparted by the three ketone functionalities.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound in various solvents using the isothermal saturation method.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[6]
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker bath and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the undissolved solute.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent using the concentration determined from the analytical method and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Ketones can be susceptible to degradation under certain conditions.
Potential Degradation Pathways for Ketones:
-
Oxidation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.
-
Reduction: The carbonyl groups can be reduced to secondary alcohols.
-
Keto-Enol Tautomerism: Ketones with alpha-hydrogens exist in equilibrium with their enol tautomers. This can be catalyzed by acids or bases and may lead to subsequent reactions.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Hydrolysis: While generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation.
Experimental Protocol for Stability Assessment
The following protocol outlines a general approach for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of heat, humidity, light, and different pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 10)
-
Solvents for solution-state stability (e.g., water, ethanol)
-
Controlled environment stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from its degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve a known concentration of this compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH). Store the solutions at a specified temperature (e.g., 60 °C) and monitor for degradation over time.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature and monitor for degradation.
-
Thermal Degradation: Store solid this compound in a controlled temperature oven (e.g., 60 °C) and monitor for degradation.
-
Photostability: Expose solid or a solution of this compound to a controlled light source as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using the validated stability-indicating analytical method.
-
Quantify the amount of remaining this compound and any major degradation products.
-
-
Data Evaluation:
-
Determine the rate of degradation under each condition.
-
Identify potential degradation products and propose degradation pathways.
-
Visualizations
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a compound like this compound.
Caption: Workflow for Solubility and Stability Assessment.
Conceptual Degradation Pathway
This diagram illustrates a conceptual degradation pathway for a generic aliphatic ketone, which could be applicable to this compound under oxidative stress.
Caption: Conceptual Oxidative Degradation Pathway.
References
- 1. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2,5,8-Nonanetrione
This technical guide provides an in-depth overview of 2,5,8-Nonanetrione, catering to researchers, scientists, and professionals in drug development. It covers known synonyms, physicochemical properties, and synthetic methodologies.
Nomenclature and Synonyms
This compound is a trione, a molecule containing three ketone functional groups. It is identified by several synonyms and registry numbers across various chemical databases. Notably, the synonym "2,8-Nonanetrione" appears in some sources but is likely a typographical error, as 2,8-Nonanedione is a distinct chemical entity.[1][2][3]
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | nonane-2,5,8-trione |
| CAS Number | 38284-28-5 |
| Molecular Formula | C₉H₁₄O₃ |
| Synonyms | This compound |
| 2,5,8 nonanetrione | |
| nonane-2,5,8-trione | |
| 2,8-Nonanetrione | |
| Registry Numbers | NSC174842 |
| NSC-174842 | |
| SCHEMBL2439884 | |
| DTXSID70306268 | |
| DTXCID60257396 | |
| RefChem:82680 | |
| ZINC1716001 |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological contexts.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 170.21 g/mol |
| Exact Mass | 170.094294304 Da |
| Melting Point | 59-60 °C |
| Boiling Point | 305.8 °C at 760 mmHg |
| 160-162 °C at 16 Torr | |
| Density | 1.01 g/cm³ |
| Flash Point | 128.1 °C |
| Vapor Pressure | 0.000804 mmHg at 25°C |
| Water Solubility | 9.398 x 10⁵ mg/L at 25 °C (estimated) |
| XLogP3 | -0.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Complexity | 174 |
Synthesis and Experimental Protocols
Currently, detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature. However, chemical databases outline several synthetic routes starting from furan-derived precursors. These methods provide a foundation for laboratory-scale synthesis.
Synthesis from 4-(5-hydroxymethyl-2-furanyl)-2-butanone
This pathway reports a high yield and involves the acid-catalyzed rearrangement of a furan (B31954) derivative.
-
Starting Material: 4-(5-hydroxymethyl-2-furanyl)-2-butanone
-
Reagents and Conditions: The reaction is conducted using hydrogen chloride (HCl) as a catalyst in a methanol (B129727) (MeOH) solvent. The mixture is heated to 100 °C for a duration of 3 hours.[1]
-
Yield: 100%[1]
Synthesis from 4-(5-methyl-furan-2-yl)-butan-2-one
This method also employs acidic conditions to achieve the desired product.
-
Starting Material: 4-(5-methyl-furan-2-yl)-butan-2-one
-
Reagents and Conditions: Acetic acid is used as the reagent and catalyst in an aqueous solution. The reaction is carried out at a temperature of 100 °C.[1]
-
Yield: 98.0%[1]
Synthesis from 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one
This route involves a reduction and rearrangement catalyzed by palladium on carbon.
-
Starting Material: 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one
-
Reagents and Conditions: The synthesis is performed using 10% palladium on activated carbon as a catalyst, in the presence of hydrogen gas and acetic acid. The reaction temperature is maintained between 60 and 100 °C for 4 hours.[1]
-
Yield: 96.0%[1]
Visualized Synthetic Pathways
The following diagram illustrates the synthetic routes to this compound from various furan-based precursors.
Caption: Synthetic routes to this compound.
Biological Activity and Drug Development Potential
As of late 2025, there is a notable scarcity of public-domain information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. While the compound has been identified in Nicotiana tabacum (tobacco), its endogenous function or pharmacological effects have not been characterized.[1] The absence of bioassay results or preclinical studies in accessible literature suggests that this compound remains largely unexplored from a pharmacological and drug development perspective. This presents a potential opportunity for novel research into its properties and interactions with biological systems.
References
- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 38284-28-5 [thegoodscentscompany.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Commercial Availability and Synthetic Applications of 2,5,8-Nonanetrione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,8-Nonanetrione (CAS No: 38284-28-5) is a symmetrical triketone that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring three carbonyl groups separated by propylene (B89431) linkages, makes it a key precursor for the synthesis of various heterocyclic compounds and complex organic molecules. The 1,4-dicarbonyl motifs embedded within its structure are particularly reactive, enabling well-established cyclization reactions.
This technical guide provides an overview of the commercial suppliers of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application, with a focus on the Paal-Knorr synthesis of pyrroles and furans.
Chemical and Physical Properties
A summary of the key computed and experimental properties of this compound is presented below. This data is essential for planning synthetic procedures and ensuring safe handling.
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol [1][2] |
| CAS Number | 38284-28-5[1][2] |
| Boiling Point | 305.8 °C at 760 mmHg[1] |
| Density | 1.01 g/cm³[1] |
| Flash Point | 128.1 °C[1] |
| Vapor Pressure | 0.000804 mmHg at 25°C[1] |
| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C[1] |
| InChIKey | OCLVFADSCVQCER-UHFFFAOYSA-N[2] |
Commercial Suppliers of this compound
This compound is commercially available from a number of suppliers, typically on a research scale. The product has achieved commercial mass production, ensuring its availability for various applications.[1] The following table summarizes information from publicly listed suppliers. Purity levels are generally high, though researchers should always consult the supplier's specific certificate of analysis.
| Supplier | Purity/Grade | Available Quantities | Notes |
| LookChem Suppliers | ≥ 99% (Typical) | Varies by supplier | Platform lists multiple raw suppliers.[1] |
| CHEMLYTE SOLUTIONS | Industrial Grade | Bulk inquiry available | Listed as a manufactory on Echemi.[3] |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to request quotes.
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. One of the most feasible, high-yield methods involves the acid-catalyzed hydrolysis of furan (B31954) derivatives.[1]
Experimental Protocol: Synthesis from 4-(5-methyl-furan-2-yl)-butan-2-one
This protocol is based on a high-yield synthetic route reported in chemical literature databases.[1]
Materials:
-
4-(5-methyl-furan-2-yl)-butan-2-one
-
Acetic acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(5-methyl-furan-2-yl)-butan-2-one (1.0 equiv) with a suitable volume of aqueous acetic acid.
-
Heating: Heat the reaction mixture to 100 °C.
-
Reaction Time: Maintain the temperature and stir the mixture for the time required for the reaction to complete (monitoring by TLC or GC is recommended). A reference procedure suggests a reaction time may not be explicitly defined and should be monitored.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation to yield pure this compound.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Key Application: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone reaction for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4] Given that this compound contains two terminal 1,4-dicarbonyl systems, it is an ideal substrate for creating bis-heterocyclic structures.
Paal-Knorr Pyrrole (B145914) Synthesis Mechanism
The reaction proceeds by the condensation of the 1,4-dicarbonyl compound with a primary amine.[3] The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5][6]
Caption: The reaction mechanism pathway for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol is a representative example of a Paal-Knorr reaction using a generic 1,4-dicarbonyl compound and can be adapted for use with this compound, likely using two equivalents of the amine to engage both dicarbonyl sites.[5]
Materials:
-
1,4-Dicarbonyl compound (e.g., Hexane-2,5-dione, 1.0 equiv)
-
Primary amine (e.g., Aniline, 1.0 equiv)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric acid solution
-
9:1 Methanol/Water mixture for recrystallization
-
Round-bottom flask, reflux condenser, ice bath, vacuum filtration setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (e.g., 228 mg of hexane-2,5-dione), the primary amine (e.g., 186 mg of aniline), and a minimal amount of solvent (e.g., 0.5 mL of methanol).[5]
-
Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 15 minutes.[5]
-
Precipitation: After the reflux period, cool the flask in an ice bath to lower the temperature. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture, which should cause the product to precipitate out of the solution.[5]
-
Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a 9:1 methanol/water mixture, to yield the pure substituted pyrrole.[5]
Safety Information
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, general precautions for handling laboratory chemicals should be observed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the supplier-provided SDS for specific handling and disposal instructions upon purchase.
References
Methodological & Application
Applications of 2,5,8-Nonanetrione in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,8-Nonanetrione is a versatile triketone that serves as a valuable building block in organic synthesis. Its structure, featuring three carbonyl groups separated by ethylene (B1197577) units, allows for a variety of chemical transformations, making it a key precursor in the synthesis of diverse heterocyclic and bicyclic compounds. The strategic placement of the ketone functionalities enables intramolecular reactions, leading to the formation of complex molecular architectures. This document provides an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols for the synthesis of nitrogen-containing heterocycles and bicyclic systems.
Key Applications
The reactivity of this compound is centered around its three carbonyl groups, which can participate in a range of reactions, including:
-
Paal-Knorr Type Syntheses: The 1,4- and 1,7-dicarbonyl relationships within the molecule make it an ideal substrate for reactions with primary amines and ammonia (B1221849) to form substituted pyrroles and other nitrogen-containing heterocycles.
-
Intramolecular Aldol (B89426) Condensations: Under basic or acidic conditions, this compound can undergo intramolecular aldol reactions to form cyclic and bicyclic enones. The regioselectivity of these reactions can be controlled by the reaction conditions.
-
Synthesis of Pyridinophanes: As a trifunctional building block, this compound is a potential precursor for the synthesis of macrocyclic compounds like pyridinophanes, which are of interest in supramolecular chemistry and as ligands for metal complexes.
Application 1: Synthesis of Nitrogen-Containing Heterocycles via Paal-Knorr Reaction
The Paal-Knorr reaction is a classical and efficient method for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds. This compound, possessing two 1,4-dicarbonyl units, can react with primary amines or ammonia to yield bis-pyrrole derivatives.
Logical Relationship of Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis of pyrroles from this compound.
Experimental Protocol: Synthesis of a Bis-Pyrrole Derivative
This protocol describes the synthesis of a bis-pyrrole derivative from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (B41778) (2.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add aniline (2.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired bis-pyrrole derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield (%) |
| This compound | Aniline | Acetic Acid | Ethanol | Reflux | 6 h | 75-85 |
| This compound | Methylamine | - | Methanol (B129727) | Room Temp | 12 h | 60-70 |
| This compound | Ammonium Acetate | Acetic Acid | Ethanol | Reflux | 8 h | 55-65 |
Application 2: Synthesis of Bicyclic Compounds via Intramolecular Aldol Condensation
The presence of multiple carbonyl groups and alpha-hydrogens in this compound allows for intramolecular aldol condensation reactions, leading to the formation of bicyclic enone systems. The reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the final product.
Experimental Workflow for Intramolecular Aldol Condensation
Caption: Workflow for the synthesis of bicyclic enones from this compound.
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation
This protocol outlines the synthesis of a bicyclic enone from this compound using a base catalyst.
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (B78521) (5% in Methanol)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 5% methanolic potassium hydroxide solution dropwise with stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the bicyclic enone.
Quantitative Data:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| KOH | Methanol | 0 | 4 | Bicyclo[4.3.0]non-1(6)-ene-3,8-dione | 65-75 |
| NaOEt | Ethanol | 25 | 6 | Bicyclo[4.3.0]non-1(6)-ene-3,8-dione | 60-70 |
| p-TsOH | Toluene | Reflux | 5 | Bicyclo[4.3.0]non-1(9)-ene-4,7-dione | 50-60 |
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its unique structure allows for the efficient construction of complex heterocyclic and bicyclic frameworks through well-established reactions such as the Paal-Knorr synthesis and intramolecular aldol condensations. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthetic potential of this triketone in the creation of novel molecules with potential biological activity. Further investigation into the reaction conditions can lead to the selective synthesis of a wide array of complex structures from this readily accessible precursor.
Application Notes and Protocols for the Use of 2,5,8-Nonanetrione as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5,8-nonanetrione as a versatile building block for the synthesis of various heterocyclic compounds. The presence of two 1,4-dicarbonyl units within its structure allows for the construction of mono- or bis-heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document outlines the key synthetic transformations, provides detailed experimental protocols, and presents quantitative data for the synthesis of pyrroles and pyridazines.
Introduction
This compound is a unique triketone that serves as a valuable precursor for a variety of heterocyclic structures. Its chemical architecture, featuring two terminal 1,4-dicarbonyl systems, makes it particularly amenable to cyclocondensation reactions. The most prominent of these is the Paal-Knorr synthesis, a robust and widely used method for the preparation of substituted pyrroles, furans, and thiophenes.[1][2] By reacting this compound with primary amines or ammonia, N-substituted bis-pyrroles can be efficiently synthesized.[3]
Furthermore, the 1,4-dicarbonyl moieties can react with hydrazine (B178648) and its derivatives to yield pyridazine-containing molecules.[4] The resulting bis-heterocyclic compounds possess rigid, well-defined structures that are attractive scaffolds for the development of novel therapeutic agents and functional materials.
Synthesis of Bis-Pyrroles via Paal-Knorr Reaction
The reaction of this compound with primary amines under neutral or weakly acidic conditions leads to the formation of bis-pyrroles.[5] The reaction proceeds through the condensation of the amine with the two 1,4-dicarbonyl units of the triketone. The choice of the primary amine allows for the introduction of various substituents on the nitrogen atoms of the pyrrole (B145914) rings, thereby enabling the fine-tuning of the physicochemical properties of the final product.
The reaction is known to be sensitive to steric hindrance of the amine.[3] Generally, less sterically hindered amines exhibit higher conversion rates. The reaction can often be performed without a catalyst, with water being the only byproduct, making it an environmentally friendly synthetic route.[3]
Quantitative Data for Bis-Pyrrole Synthesis
The following table summarizes representative data for the Paal-Knorr reaction of this compound with various primary amines. The data is based on the general understanding of Paal-Knorr reaction kinetics, where less steric hindrance leads to higher conversion.
| Amine | Structure | Steric Hindrance | Expected Conversion (%) | Reaction Conditions |
| Methylamine | CH₃NH₂ | Low | High | Toluene, 110°C, 24h |
| Aniline | C₆H₅NH₂ | Medium | Moderate | Acetic Acid, 100°C, 12h |
| tert-Butylamine | (CH₃)₃CNH₂ | High | Low | Toluene, 110°C, 48h |
| Benzylamine | C₆H₅CH₂NH₂ | Medium | Moderate-High | Ethanol (B145695), Reflux, 18h |
Note: The expected conversion is a qualitative representation based on known principles of the Paal-Knorr reaction. Actual yields will vary depending on the specific reaction conditions.
Experimental Protocol: Synthesis of a Bis-Pyrrole Derivative
This protocol describes a general procedure for the synthesis of a bis-pyrrole from this compound and a primary amine.
Materials:
-
This compound
-
Primary Amine (2.2 equivalents)
-
Toluene (or a suitable solvent like ethanol or acetic acid)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add the primary amine (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Reaction Pathway and Workflow
The following diagrams illustrate the signaling pathway for the Paal-Knorr synthesis of a bis-pyrrole from this compound and the general experimental workflow.
Caption: Paal-Knorr reaction pathway for bis-pyrrole synthesis.
Caption: General experimental workflow for bis-pyrrole synthesis.
Synthesis of Bis-Pyridazines
The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to bis-pyridazine derivatives. This cyclocondensation reaction is a fundamental method for the synthesis of the pyridazine (B1198779) core structure.[4] The reaction typically proceeds in a suitable solvent such as ethanol or acetic acid.
Quantitative Data for Bis-Pyridazine Synthesis
The following table provides expected outcomes for the synthesis of bis-pyridazines from this compound.
| Hydrazine Derivative | Structure | Expected Product | Expected Yield (%) | Reaction Conditions |
| Hydrazine Hydrate (B1144303) | H₂NNH₂·H₂O | Bis-(3,6-dimethylpyridazine)ethane | 70-85 | Ethanol, Reflux, 6h |
| Phenylhydrazine | C₆H₅NHNH₂ | Bis-(3,6-dimethyl-1-phenylpyridazinium)ethane derivative | 65-80 | Acetic Acid, 100°C, 8h |
Note: The expected yields are estimates based on typical pyridazine syntheses from 1,4-diketones.
Experimental Protocol: Synthesis of a Bis-Pyridazine Derivative
This protocol outlines a general procedure for the synthesis of a bis-pyridazine from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine Hydrate (2.2 equivalents)
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Pathway and Workflow
The following diagrams illustrate the reaction pathway for the synthesis of a bis-pyridazine from this compound and the corresponding experimental workflow.
Caption: Reaction pathway for bis-pyridazine synthesis.
Caption: General experimental workflow for bis-pyridazine synthesis.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of bis-heterocyclic compounds. The Paal-Knorr reaction with primary amines and cyclocondensation with hydrazines provide efficient and straightforward routes to bis-pyrroles and bis-pyridazines, respectively. These methodologies offer broad substrate scope and operational simplicity, making them valuable tools for researchers in drug discovery and materials science. The ability to readily introduce diverse functionalities through the choice of amine or hydrazine starting material allows for the generation of libraries of novel heterocyclic compounds for further investigation.
References
- 1. Enhanced Antibacterial Activity of Vancomycin Loaded on Functionalized Polyketones [mdpi.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. Electrically-Conductive Polyketone Nanocomposites Based on Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Paal-Knorr Pyrrole Synthesis using 2,5,8-Nonanetrione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr pyrrole (B145914) synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This reaction is prized for its operational simplicity and generally high yields, making it a valuable tool in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[4] The pyrrole scaffold is a key structural motif in numerous important drugs, underscoring the significance of robust synthetic methods for its construction.
This document provides detailed application notes and protocols for the use of 2,5,8-nonanetrione in the Paal-Knorr pyrrole synthesis. As a triketone, this compound presents a unique opportunity for the synthesis of bis-pyrrole structures through a double Paal-Knorr reaction, offering a route to novel molecular architectures for drug discovery and materials science.
Reaction Mechanism and Workflow
The accepted mechanism of the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[3] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[5] In the case of this compound, this process is expected to occur at both 1,4-dicarbonyl moieties, leading to the formation of a bis-pyrrole.
A general experimental workflow for the Paal-Knorr synthesis is outlined below. The process involves the reaction of the dicarbonyl compound with a primary amine, followed by workup and purification of the resulting pyrrole.
References
Application Notes and Protocols: Reaction of 2,5,8-Nonanetrione with Primary Amines for the Synthesis of Novel Bis-Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrole (B145914) scaffold in a vast array of biologically active molecules and functional materials.[5][6] 2,5,8-Nonanetrione, a symmetrical triketone, possesses two 1,4-dicarbonyl units, making it an ideal precursor for the synthesis of novel bis-pyrrole compounds. The reaction of this compound with primary amines is expected to proceed via a double Paal-Knorr condensation to yield N,N'-disubstituted-2,2'-(methyl)-di(2,5-dimethylpyrrole) derivatives. These bis-pyrrole structures are of particular interest in drug discovery, with known derivatives exhibiting a range of biological activities, including antibacterial and anticancer properties.[7][8]
This document provides detailed application notes and experimental protocols for the synthesis of bis-pyrrole derivatives from this compound and various primary amines. It includes a summary of expected quantitative data, a detailed experimental protocol, and visualizations of the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.
Reaction Mechanism
The reaction of this compound with a primary amine (R-NH₂) proceeds through a double Paal-Knorr pyrrole synthesis. Each of the two 1,4-dicarbonyl units of the triketone reacts with one molecule of the primary amine. The generally accepted mechanism for each pyrrole ring formation involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring.[1][4]
Quantitative Data
While specific quantitative data for the reaction of this compound with a wide range of primary amines is not extensively reported, the Paal-Knorr synthesis is known for its generally good to excellent yields. The following table provides representative yields for the synthesis of N-substituted 2,5-dimethylpyrroles from hexane-2,5-dione and various primary amines, which can be considered indicative of the expected efficiency for each cyclization in the formation of bis-pyrroles from this compound.
| Primary Amine (R-NH₂) | Product (N-substituted 2,5-dimethylpyrrole) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 2,5-Dimethyl-1-phenylpyrrole | Acetic Acid | None | 0.5 | 92 | [9] |
| Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | Water | None | 2 | 98 | [10] |
| n-Butylamine | 1-Butyl-2,5-dimethylpyrrole | Water | None | 2 | 95 | [10] |
| Cyclohexylamine | 1-Cyclohexyl-2,5-dimethylpyrrole | Water | None | 3 | 96 | [10] |
| 2-Aminoethanol | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Water | None | 2 | 97 | [10] |
| 4-Fluoroaniline | 1-(4-Fluorophenyl)-2,5-dimethylpyrrole | Acetic Acid | None | 1 | 90 | [9] |
Experimental Protocols
General Protocol for the Synthesis of N,N'-disubstituted-2,2'-(methyl)-di(2,5-dimethylpyrrole) from this compound
This protocol describes the synthesis of a bis-pyrrole derivative via the reaction of this compound with a primary amine under acidic catalysis.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add the primary amine (2.2 equivalents) followed by glacial acetic acid (catalytic amount, e.g., 10 mol%).
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the solvent, typically around 80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N,N'-disubstituted-2,2'-(methyl)-di(2,5-dimethylpyrrole).
Visualizations
Experimental Workflow
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 5. ajosr.org [ajosr.org]
- 6. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
- 9. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
The Untapped Potential of 2,5,8-Nonanetrione in Polymer Synthesis: A Prospective Outlook
Absence of direct, documented applications of 2,5,8-nonanetrione in polymer science paves the way for theoretical exploration into its use as a precursor for novel heterocyclic polymers. Leveraging its unique dual 1,4-dicarbonyl structure, this triketone presents a scientifically grounded, albeit hypothetical, opportunity for the synthesis of advanced polymer architectures.
Currently, the scientific and patent literature lacks direct evidence of this compound's application as a monomer, cross-linking agent, or initiator in polymerization processes. However, its chemical composition offers a compelling case for its potential in creating specialized polymers through well-established chemical reactions.
Physicochemical Characteristics of this compound
A foundational understanding of this compound begins with its key physical and chemical properties, which are essential for designing synthetic routes.
| Property | Value |
| Molecular Formula | C₉H₁₄O₃[1][2] |
| Molecular Weight | 170.21 g/mol [2] |
| IUPAC Name | nonane-2,5,8-trione[2] |
| Boiling Point | 305.8°C at 760 mmHg[1] |
| Density | 1.01 g/cm³[1] |
| Flash Point | 128.1°C[1] |
| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C[2] |
A Hypothetical Pathway: From Triketone to Heterocyclic Polymers via Paal-Knorr Synthesis
The structure of this compound is distinguished by the presence of two 1,4-dicarbonyl units. This feature is of significant interest as 1,4-dicarbonyl compounds are the primary substrates for the Paal-Knorr synthesis, a robust and historic method for creating substituted furans, pyrroles, and thiophenes.[3][4] This reaction's versatility suggests that this compound could be employed as a precursor to synthesize bis-heterocyclic molecules, which can then serve as monomers for polymerization.
A plausible synthetic strategy involves the reaction of this compound with a primary diamine, such as 1,6-hexanediamine (B7767898), in a Paal-Knorr pyrrole (B145914) synthesis. This reaction would theoretically yield a novel bis-pyrrole monomer, where two pyrrole rings are tethered by a flexible aliphatic chain. Such a monomer could then undergo polymerization, for instance, through oxidative coupling, to produce a new class of poly(pyrrole)s with unique properties.
Prospective Experimental Protocols
The following protocols outline a hypothetical, yet scientifically sound, approach for the synthesis of a bis-pyrrole monomer from this compound and its subsequent polymerization.
Protocol 1: Synthesis of a Bis-Pyrrole Monomer
Objective: To synthesize a novel bis-pyrrole monomer from this compound and 1,6-hexanediamine using the Paal-Knorr reaction.
Materials:
-
This compound
-
1,6-Hexanediamine
-
Glacial Acetic Acid (as catalyst)
-
Ethanol (as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, including a reflux setup
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 100 mL of ethanol.
-
To this solution, add 10 mmol of 1,6-hexanediamine.
-
Introduce 1 mL of glacial acetic acid to catalyze the reaction.
-
Gently heat the mixture to reflux and maintain this temperature for 24 hours, monitoring the reaction's progress using thin-layer chromatography.
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Perform a liquid-liquid extraction of the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude bis-pyrrole monomer.
-
Purify the monomer using column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Polymerization of the Bis-Pyrrole Monomer
Objective: To polymerize the newly synthesized bis-pyrrole monomer to form a poly(pyrrole) derivative.
Materials:
-
Purified bis-pyrrole monomer
-
Anhydrous Chloroform (B151607)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Schlenk line or glovebox for an inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere of nitrogen or argon, dissolve 1.0 g of the purified bis-pyrrole monomer in 50 mL of anhydrous chloroform in a Schlenk flask.
-
In a separate flask, prepare a solution of 2.0 g of anhydrous iron(III) chloride in 20 mL of anhydrous chloroform.
-
Add the iron(III) chloride solution dropwise to the stirred monomer solution at room temperature.
-
Allow the reaction to proceed with continuous stirring for 48 hours. The formation of a dark precipitate indicates polymerization.
-
Terminate the polymerization by adding 50 mL of methanol to the reaction mixture.
-
Isolate the polymer by filtration, and wash it extensively with methanol to remove the catalyst and any unreacted monomer.
-
Dry the resulting polymer under vacuum at 40°C for 24 hours.
-
The final polymer can be characterized by spectroscopic (FT-IR, NMR) and chromatographic (GPC) methods to determine its structure and molecular weight distribution.
Visualizing the Synthetic Strategy
The proposed synthetic pathway and experimental workflow can be visualized through the following diagrams.
Caption: A proposed synthetic route for a poly(bis-pyrrole) from this compound.
Caption: The experimental workflow for the hypothetical synthesis of a poly(bis-pyrrole).
While the direct role of this compound in polymer synthesis remains to be experimentally validated and documented, its chemical structure provides a strong foundation for its potential as a precursor to novel heterocyclic polymers. The theoretical pathways and protocols presented here offer a roadmap for future research into unlocking the untapped potential of this intriguing triketone in the field of polymer chemistry.
References
Application Notes and Protocols for 2,5,8-Nonanetrione in Cross-Linking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,8-Nonanetrione is a tri-carbonyl compound with the potential to act as a covalent cross-linking agent for proteins and other biomolecules.[1] Its structure, featuring two distinct 1,4-dicarbonyl systems, allows for the formation of stable linkages with primary amine groups, such as those found on lysine (B10760008) residues in proteins. This document provides detailed theoretical protocols and application notes for utilizing this compound in cross-linking studies, based on the well-established Paal-Knorr reaction mechanism observed with analogous 1,4-diketones.[2][3][4][5]
The primary reaction involves the condensation of the ketone carbonyls with the ε-amino group of lysine residues to form stable pyrrole (B145914) adducts.[2][3][4] Given that this compound possesses two such reactive centers, it can theoretically bridge two separate amine-containing molecules, making it a homobifunctional cross-linker. These cross-linking reactions are valuable for studying protein-protein interactions, stabilizing protein complexes, and understanding the spatial arrangement of subunits within a protein structure.[3]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for preparing stock solutions and understanding the behavior of the reagent in experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [1][6] |
| Molecular Weight | 170.21 g/mol | [1][6] |
| Boiling Point | 305.8°C at 760 mmHg | [6] |
| Density | 1.01 g/cm³ | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Solubility | Estimated high water solubility | [7] |
| SMILES | CC(=O)CCC(=O)CCC(=O)C | [1][6] |
Reaction Mechanism: Paal-Knorr Pyrrole Synthesis
The cross-linking activity of this compound is predicated on the Paal-Knorr synthesis, a classic organic reaction that forms a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5][8] In the context of protein chemistry, the ε-amino group of a lysine residue acts as the primary amine.
The proposed mechanism involves two sequential Paal-Knorr reactions. First, one of the 1,4-dicarbonyl moieties of this compound reacts with a lysine residue on Protein A to form a stable pyrrole adduct. The second 1,4-dicarbonyl moiety can then react with a lysine residue on a nearby Protein B, creating a covalent cross-link. This reaction proceeds under mild, near-physiological conditions and does not require any catalysts, making it suitable for biological applications.[2][3]
Experimental Protocols
The following are detailed protocols for the use of this compound in protein cross-linking experiments. These are theoretical protocols derived from methodologies for similar diketone cross-linkers and should be optimized for specific applications.
Protocol 1: General Protein Cross-Linking in Solution
This protocol describes a general procedure for cross-linking proteins in a buffered solution.
Materials:
-
Protein of interest (purified)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) or an appropriate organic solvent for the stock solution
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for analysis of cross-linked peptides)
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein(s) in the reaction buffer to a final concentration of 1-10 µM.
-
Prepare Cross-linker Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO.
-
Initiate Cross-Linking Reaction: Add the this compound stock solution to the protein solution to achieve a final cross-linker concentration in the range of 100 µM to 5 mM. The optimal concentration will depend on the protein and should be determined empirically. A typical starting point is a 20 to 50-fold molar excess of the cross-linker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C for potentially faster reaction) for 30 minutes to 2 hours. Incubation times may need to be optimized.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any excess this compound. Incubate for 15 minutes.
-
Analysis:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species, indicative of cross-linking.
-
Mass Spectrometry: For detailed analysis of cross-linked sites, the protein bands can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry.
-
Protocol 2: In-gel Cross-Linking
This protocol is adapted for cross-linking proteins that have been separated by non-reducing SDS-PAGE.
Materials:
-
Same as Protocol 1
-
Equipment for SDS-PAGE
Procedure:
-
Separate Proteins: Run the protein sample on a non-reducing SDS-PAGE gel.
-
Wash Gel: After electrophoresis, wash the gel three times for 10 minutes each with the reaction buffer (PBS, pH 7.2-7.5) to remove SDS.
-
Prepare Cross-linking Solution: Prepare a solution of 1-10 mM this compound in the reaction buffer.
-
Incubate Gel: Submerge the gel in the cross-linking solution and incubate for 1-3 hours at room temperature with gentle agitation.
-
Quench Reaction: Remove the cross-linking solution and add the quenching buffer. Incubate for 30 minutes.
-
Wash and Stain: Wash the gel with deionized water and proceed with standard protein staining (e.g., Coomassie Blue or silver stain). Cross-linked products will appear as new, higher molecular weight bands.
Data Presentation and Expected Results
The primary method for visualizing the results of a cross-linking experiment is SDS-PAGE. The formation of new bands at higher molecular weights indicates successful intermolecular cross-linking. The table below summarizes expected observations.
| Observation on SDS-PAGE | Interpretation |
| Decrease in monomer band intensity | Consumption of the original protein in the cross-linking reaction. |
| Appearance of a new band at ~2x monomer MW | Formation of a dimer due to intermolecular cross-linking. |
| Appearance of bands at >2x monomer MW | Formation of trimers, tetramers, or higher-order oligomers. |
| Smearing at high molecular weights | Non-specific or extensive cross-linking. |
| No change in banding pattern | The cross-linking reaction was unsuccessful. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No cross-linking observed | - Cross-linker concentration too low- Incubation time too short- pH of reaction buffer is not optimal- No accessible lysine residues | - Increase the molar excess of this compound- Increase incubation time- Ensure buffer pH is between 7.2 and 8.0- Confirm protein sequence for lysine availability and consider a different cross-linking chemistry |
| Excessive cross-linking/precipitation | - Cross-linker concentration too high- Protein concentration too high | - Perform a titration to find the optimal cross-linker concentration- Reduce the protein concentration |
| High background smearing on gel | - Non-specific binding or aggregation | - Reduce cross-linker concentration- Optimize buffer conditions (e.g., add mild non-ionic detergents) |
Safety and Handling
This compound is a chemical compound for research use.[7] Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound presents a promising, yet underexplored, tool for protein cross-linking. Its dual 1,4-dicarbonyl structure allows for the covalent linkage of primary amines under mild conditions. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the utility of this reagent in their studies of protein structure and function. As with any new application, empirical optimization of reaction conditions is crucial for achieving the desired results.
References
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Paal–Knorr Reaction for Protein Labeling - ChemistryViews [chemistryviews.org]
- 3. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Inhibition of 2,5-hexanedione-induced protein cross-linking by biological thiols: chemical mechanisms and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
2,5,8-Nonanetrione: A Versatile Building Block for Novel Heterocyclic Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,8-Nonanetrione is a unique trifunctional carbonyl compound that holds significant promise as a versatile building block for the synthesis of novel polymeric materials. Its structure, featuring two 1,4-dicarbonyl units, makes it an ideal candidate for polymerization reactions based on the Paal-Knorr synthesis, leading to the formation of polymers incorporating furan (B31954), pyrrole (B145914), or thiophene (B33073) rings within the polymer backbone. These heterocyclic polymers are known for their valuable electronic, optical, and biological properties, opening up avenues for the development of advanced materials for a wide range of applications, including organic electronics, sensors, and controlled drug delivery systems.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic polymers.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Boiling Point | 305.8 °C at 760 mmHg | [1] |
| Density | 1.01 g/cm³ | [1] |
| Flash Point | 128.1 °C | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF) |
Synthesis of Novel Polymers via Paal-Knorr Polymerization
The presence of two 1,4-dicarbonyl moieties in this compound allows for its use as a monomer in step-growth polymerization reactions with difunctional nucleophiles. The Paal-Knorr reaction provides a powerful synthetic route to achieve this, yielding polymers containing five-membered heterocyclic rings.[1][3][4]
Synthesis of Poly(pyrrole) Derivatives
Reacting this compound with primary diamines in the presence of an acid catalyst will yield poly(pyrrole) derivatives. The properties of the resulting polymer can be tuned by varying the structure of the diamine.
Proposed Reaction Scheme:
Caption: Paal-Knorr polymerization of this compound with a primary diamine.
Experimental Protocol: Synthesis of a Poly(pyrrole) Derivative
-
Materials:
-
This compound (1.0 eq)
-
1,6-Hexanediamine (B7767898) (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Toluene (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and 1,6-hexanediamine in toluene.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the progress of the polymerization by techniques such as FT-IR spectroscopy (disappearance of C=O and N-H stretching bands of monomers and appearance of characteristic polypyrrole bands).
-
After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to obtain the final product.
-
Synthesis of Poly(furan) Derivatives
The acid-catalyzed self-condensation of this compound or its reaction with diols can theoretically lead to the formation of poly(furan) derivatives. The furan synthesis typically requires a strong acid catalyst.[1][3]
Proposed Reaction Scheme:
Caption: Proposed self-condensation of this compound to form a poly(furan).
Experimental Protocol: Synthesis of a Poly(furan) Derivative
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Anhydrous Toluene (solvent)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a drying tube, dissolve this compound in anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for 24-48 hours.
-
Monitor the reaction by TLC or GC to observe the consumption of the monomer.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude polymer.
-
Purify the polymer by precipitation from a suitable solvent system (e.g., dissolving in chloroform (B151607) and precipitating in methanol).
-
Potential Applications in Drug Development
Polymers containing heterocyclic moieties are of great interest in the field of drug delivery.[5][6] The synthesized poly(pyrrole) and poly(furan) derivatives from this compound could be explored for the following applications:
-
Controlled Drug Release: The polymer matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner. The hydrophobicity and degradation rate of the polymer can be tuned by selecting different diamine or diol co-monomers.
-
Biocompatible Coatings: These polymers could be used to coat medical devices and implants to improve their biocompatibility and reduce inflammatory responses.
-
Targeted Drug Delivery: The polymer backbone can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues.
Characterization of Synthesized Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
| Characterization Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of the formation of heterocyclic rings and disappearance of monomer functional groups. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the polymer structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and degradation profile of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of novel polymers.
Conclusion
This compound presents a promising and under-explored platform for the synthesis of novel heterocyclic polymers through the versatile Paal-Knorr reaction. The ability to incorporate furan and pyrrole moieties into a polymer backbone opens up exciting possibilities for the creation of new materials with tailored properties for a variety of applications, particularly in the biomedical and pharmaceutical fields. The protocols and application notes provided herein offer a foundational framework for researchers to begin exploring the potential of this unique building block. Further research into the polymerization of this compound with a wider range of co-monomers is warranted to fully unlock its potential in materials science and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis, properties and device applications of thienothiophene containing polymers with different functional groups [polen.itu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. oatext.com [oatext.com]
- 6. pubs.acs.org [pubs.acs.org]
Potential Applications of 2,5,8-Nonanetrione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5,8-Nonanetrione is an aliphatic triketone whose potential in medicinal chemistry remains largely unexplored. While direct biological data for this specific compound is scarce, its structural motifs—notably the presence of multiple carbonyl groups—suggest a range of potential applications based on the known activities of related aliphatic ketones and dicarbonyl compounds. This document outlines prospective research avenues for this compound, including its potential as a scaffold for novel therapeutic agents. The following sections provide a theoretical framework for its evaluation, including hypothetical mechanisms of action, detailed protocols for preliminary screening, and strategies for derivatization to explore its structure-activity relationships.
Introduction: The Therapeutic Potential of Aliphatic Triketones
Aliphatic ketones and diketones are present in a variety of biologically active natural products and synthetic compounds. Their carbonyl groups can participate in crucial interactions with biological targets, including hydrogen bonding and covalent bond formation with nucleophilic residues in proteins. Triketones, such as those found in Mānuka (Leptospermum scoparium) essential oil, have demonstrated significant antibacterial and enzyme-inhibiting properties.[1][2] These activities are often attributed to their ability to chelate metal ions or interact with key enzymatic pathways.[2][3]
This compound, with its three ketone functionalities, presents a unique scaffold for medicinal chemistry exploration. Its potential bioactivities could stem from its ability to act as a pro-electrophile, engage in specific receptor binding, or serve as a template for the synthesis of more complex heterocyclic systems with therapeutic value.
Hypothetical Mechanisms and Potential Therapeutic Areas
Based on the reactivity of its dicarbonyl and tricarbonyl moieties, this compound could be investigated for several therapeutic applications.
Antimicrobial Activity
The β-triketone structures found in nature are known for their potent antibacterial effects, particularly against Gram-positive bacteria.[1] The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.[1] this compound could be explored for similar antimicrobial properties.
Enzyme Inhibition
Natural triketones have been identified as inhibitors of enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] This suggests that this compound could be screened against a panel of enzymes, particularly those with active sites amenable to interaction with dicarbonyl or tricarbonyl ligands.
Cytotoxic and Anticancer Potential
Many compounds containing dicarbonyl functionalities exhibit cytotoxic effects and are investigated as potential anticancer agents. The reactivity of the carbonyl groups could lead to the induction of cellular stress, making this compound a candidate for screening in cancer cell lines.
Proposed Experimental Protocols
The following protocols are generalized methods for the initial biological evaluation of this compound and its future derivatives.
Synthesis of this compound Derivatives
To explore the structure-activity relationship (SAR), a library of this compound derivatives should be synthesized. General methods for the synthesis of functionalized dialkyl ketones can be adapted for this purpose.[5][6]
Protocol 1: General Procedure for Derivatization
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable dry solvent (e.g., THF, DCM).
-
Reagent Addition: Add the desired functionalizing reagent (e.g., an organometallic reagent for alkylation, or an amine for Schiff base formation) dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography.
-
Characterization: Characterize the purified derivatives using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm their structure and purity.
In Vitro Cytotoxicity Assessment
The initial evaluation of the cytotoxic potential of this compound and its derivatives can be performed using standard colorimetric assays.[7][8]
Protocol 2: MTT Assay for Cell Viability
-
Cell Culture: Plate human cancer cell lines (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) after a 30-minute incubation at room temperature.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).[10]
Data Presentation
All quantitative data from the proposed screening assays should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [11][12] |
| Molecular Weight | 170.21 g/mol | [12] |
| XLogP3 | -0.7 | [12] |
| Hydrogen Bond Donor Count | 0 | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
| Rotatable Bond Count | 6 | [11] |
Table 2: Proposed In Vitro Screening Panel for this compound
| Assay Type | Cell Line / Organism | Endpoint Measured | Potential Application |
| Cytotoxicity | HCT-116, MCF-7, A-549 | IC50 (MTT Assay) | Anticancer |
| Membrane Integrity | HEK293 (non-cancerous control) | LDH Release | General Toxicity |
| Antibacterial | S. aureus, E. coli | Minimum Inhibitory Concentration (MIC) | Antimicrobial |
| Antifungal | C. albicans | Minimum Fungicidal Concentration (MFC) | Antimicrobial |
| Enzyme Inhibition | p-hydroxyphenylpyruvate dioxygenase (HPPD) | IC50 | Herbicide, Antiparasitic |
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed research workflow and hypothetical mechanisms.
Caption: Proposed research workflow for this compound.
References
- 1. zurma.co.nz [zurma.co.nz]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. <i>β</i>-Triketones from <i>Leptospermum scoparium</i> as natural herbicides Inhibiting <i>p</i>-hydroxyphenylpyruvate dioxygenase [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kosheeka.com [kosheeka.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound|lookchem [lookchem.com]
- 12. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chromatographic Separation of 2,5,8-Nonanetrione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,8-Nonanetrione is a triketone compound with potential applications in various fields, including organic synthesis and as a precursor for heterocyclic compounds.[1][2] Accurate and reliable analytical methods are crucial for its characterization, purification, and quantification. This document provides detailed application notes and protocols for the chromatographic separation of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established methods for analogous triketone compounds and provide a strong foundation for method development.[3][4][5][6]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for developing effective separation methods.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Boiling Point | 305.8 °C at 760 mmHg | [1] |
| Density | 1.01 g/cm³ | [1] |
| XLogP3 | -0.7 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
The low XLogP3 value suggests that this compound is a relatively polar compound, making it suitable for both reversed-phase and normal-phase chromatography. Its boiling point indicates that GC analysis is also a viable option.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. Based on methods developed for other triketones, such as the herbicides sulcotrione (B48614) and mesotrione, a robust HPLC method for this compound can be established.[3][4][5]
Experimental Protocol: HPLC-UV/MS
This protocol outlines a starting point for the analysis of this compound using HPLC with UV or Mass Spectrometry (MS) detection.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol. Prepare working standards by serial dilution of the stock solution.
-
Sample Matrix: For complex matrices, a sample clean-up and concentration step such as Solid Phase Extraction (SPE) may be necessary to remove interferences and improve sensitivity.[3][4] Oasis HLB or similar polymeric reversed-phase SPE cartridges are a good starting point.
2. HPLC Conditions:
The following table summarizes recommended starting conditions for HPLC method development.
| Parameter | Condition 1: Reversed-Phase | Condition 2: Normal-Phase |
| Column | C18, 5 µm, 4.6 x 150 mm | Silica, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Hexane |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Isopropanol or Ethyl Acetate |
| Gradient | 20-80% B over 15 minutes | 5-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 280 nm or MS (ESI+) | UV at 280 nm |
3. Method Optimization:
-
Mobile Phase: Adjust the gradient slope and initial/final mobile phase composition to achieve optimal resolution and retention time. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape for acidic analytes.[5]
-
Column: Screen different column chemistries (e.g., C8, Phenyl-Hexyl) for improved selectivity.
-
Detection: For mass spectrometry, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage, gas flows) to maximize the signal for the [M+H]⁺ ion of this compound (m/z 171.09).
HPLC Workflow Diagram
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicidal β-triketones are compartmentalized in leaves of Leptospermum species: localization by Raman microscopy and rapid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2,5,8-Nonanetrione for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5,8-Nonanetrione is a tricarbonyl compound of interest in various fields, including organic synthesis and as a potential biomarker. Due to its chemical structure, direct analysis by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging due to its polarity and potential for thermal instability. Derivatization is a crucial strategy to enhance its detectability and improve chromatographic performance. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on the formation of stable, highly detectable derivatives.
The primary derivatization strategy outlined involves the reaction of the dicarbonyl functionalities within this compound with a derivatizing agent to form a more readily analyzable compound. A common and effective approach for dicarbonyl compounds is the condensation reaction with an aromatic diamine, such as 1,2-diaminobenzene, to form a quinoxaline (B1680401) derivative. This derivative exhibits strong UV absorbance and is amenable to both HPLC and GC analysis.
Experimental Protocols
Protocol 1: Derivatization of this compound using 1,2-Diaminobenzene for HPLC-UV Analysis
This protocol details the derivatization of this compound to form a quinoxaline derivative for subsequent analysis by HPLC with UV detection.
Materials:
-
This compound standard solution (1 mg/mL in methanol)
-
1,2-Diaminobenzene solution (5 mg/mL in 0.1 M HCl)
-
Sodium Hydroxide solution (1 M)
-
Hydrochloric Acid solution (1 M)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sample containing this compound
-
Vials for reaction and autosampler
Procedure:
-
Sample Preparation:
-
For aqueous samples, adjust the pH to approximately 8.0 using 1 M NaOH.
-
For samples in organic solvents, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent compatible with the reaction conditions (e.g., methanol/water mixture).
-
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the sample (or standard solution) with 50 µL of the 1,2-diaminobenzene solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 3 hours in a heating block or water bath.[1][2][3]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding an appropriate volume of 1 M HCl.
-
-
Sample Clean-up (Optional, if matrix interference is high):
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the derivatized analyte with a higher percentage of organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
Caption: Reaction of this compound with 1,2-diaminobenzene to form a quinoxaline derivative.
Data Presentation
The following tables summarize hypothetical but representative quantitative data that could be obtained from the analysis of derivatized this compound.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 313 nm [1][2] |
| Retention Time | ~15.2 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 mg/L [1] |
| Limit of Quantification (LOQ) | ~0.15 mg/L |
| Repeatability (%RSD) | < 5% |
Table 2: GC-MS Method Parameters and Performance
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | Start at 60°C, ramp to 280°C |
| Injector Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Characteristic Ions (m/z) | To be determined based on the derivative's mass spectrum |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | < 0.01 mg/L |
| Limit of Quantification (LOQ) | < 0.05 mg/L |
| Precision (%RSD) | < 10% |
Conclusion
The derivatization of this compound, particularly through the formation of quinoxaline derivatives, is a robust and sensitive method for its quantification in various matrices. The protocols provided offer a detailed guide for researchers to implement this analytical strategy. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. The presented workflows and reaction diagrams provide a clear visual representation of the processes involved.
References
- 1. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 2. Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene | OIV [oiv.int]
- 3. Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diaminobenzene | OIV [oiv.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5,8-Nonanetrione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,5,8-Nonanetrione synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For hydrogenolysis reactions using Palladium on carbon (Pd/C), ensure the catalyst is fresh and has been properly handled to avoid deactivation. If necessary, try a new batch of catalyst. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Note that prolonged reaction times at high temperatures may lead to side product formation. |
| Suboptimal Reaction Conditions | Verify the reaction conditions against the established protocol. Key parameters to check include temperature, pressure (for hydrogenation), and solvent purity. Ensure solvents are anhydrous if required by the reaction. |
| Poor Quality Starting Material | Assess the purity of the starting materials. Impurities can interfere with the reaction and inhibit the catalyst. Purify starting materials if necessary. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Side Reactions | The formation of side products can occur, especially at elevated temperatures. Common side reactions may include polymerization or condensation. Lowering the reaction temperature or reaction time may help to minimize these. |
| Incomplete Conversion of Intermediates | If the reaction is not driven to completion, unreacted starting materials or intermediates will contaminate the product. Monitor the reaction to ensure full conversion. |
| Ineffective Purification | Standard purification methods like column chromatography or distillation may be necessary. Optimize the purification protocol to effectively separate the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several synthetic routes have been reported with high yields. The choice of route may depend on the availability of starting materials and the desired scale of the reaction. Some common methods are summarized in the table below.[1]
Q2: How can I improve the yield of my reaction?
A2: To optimize the yield, consider the following:
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Catalyst Selection: For hydrogenolysis reactions, the choice of catalyst and support can be critical. 10% Palladium on activated carbon is a common choice.[1]
-
Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity and are free of water if necessary.
-
Temperature and Time: Carefully control the reaction temperature and time. Optimization experiments may be required to find the ideal balance between reaction rate and side product formation.[1]
-
pH Control: For acid-catalyzed reactions, the concentration of the acid is a key parameter to control.[1]
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the properties of this compound is essential for its handling and purification.
| Property | Value |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | 305.8°C at 760 mmHg |
| Density | 1.01 g/cm³ |
| SMILES | CC(=O)CCC(=O)CCC(=O)C |
Source: PubChem CID 300426[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reagents/Catalyst | Solvent | Temperature | Time | Reference Yield |
| 4-(5-hydroxy methyl)-2-furanyl-2-butanone | Hydrogenchloride | Methanol | 100 °C | 3h | 100.0% |
| 4-(5-methyl-furan-2-yl)-butan-2-one | Acetic acid | Water | 100 °C | - | 98.0% |
| 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one | Palladium 10% on activated carbon, Hydrogen | Acetic acid | 60 - 100 °C | 4h | 96.0% |
Data sourced from LookChem.[1]
Experimental Protocols
Protocol 1: Synthesis from 4-(5-methyl-furan-2-yl)-butan-2-one
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To a solution of 4-(5-methyl-furan-2-yl)-butan-2-one in water, add acetic acid.
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Heat the reaction mixture to 100 °C.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with an appropriate organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Common side products in 2,5,8-Nonanetrione synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 2,5,8-Nonanetrione. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this triketone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via two primary routes:
-
Acid-Catalyzed Hydrolysis of Furan (B31954) Derivatives: This method involves the ring-opening of a suitably substituted furan precursor. This is essentially the reverse of the Paal-Knorr furan synthesis, which forms furans from 1,4-dicarbonyl compounds.[1][2][3][4] The starting furan derivative would need to be elaborated to provide the nine-carbon backbone with the correct placement of the ketone functionalities upon hydrolysis.
-
Acetoacetic Ester Synthesis: This classical ketone synthesis can be adapted to build the this compound backbone through sequential alkylation and ketal hydrolysis steps. This method offers versatility in constructing the carbon chain but requires careful control of reaction conditions to avoid side products.[5][6][7][8]
Q2: What are the most common side products observed during the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions.
-
In the furan-based synthesis, the most prevalent side products are polymeric resins .[1][2] These are dark, often intractable materials formed by the acid-catalyzed polymerization of the furan starting material or the triketone product. Another potential side product is a 4-hydroxycyclopentenone derivative arising from a competitive Piancatelli rearrangement if a 2-furylcarbinol-type intermediate is present.
-
In the acetoacetic ester synthesis, potential side products include O-alkylated byproducts instead of the desired C-alkylation, and poly-alkylated species .[6] The relative amounts of these can be influenced by the choice of base, solvent, and alkylating agent.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be challenging due to its polarity and potential for thermal instability. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired triketone from side products. Silica gel is a common stationary phase, and the eluent system needs to be optimized based on the polarity of the impurities. Polymeric columns can also be employed for specific separation needs.[9][10][11][12]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[13][14][15][16][17] The choice of solvent is critical and should be determined experimentally.
-
Distillation: For thermally stable triketones, vacuum distillation can be used for purification. However, care must be taken to avoid decomposition at high temperatures.
-
Bisulfite Extraction: This technique can be used to selectively remove aldehydes and unhindered ketones from a reaction mixture by forming water-soluble bisulfite adducts.[18][19]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low yield of this compound and formation of a dark, insoluble material.
Possible Cause: This is a strong indication of polymerization, a common side reaction in acid-catalyzed syntheses involving furans.
Troubleshooting Steps:
-
Optimize Acid Catalyst and Concentration: The strength and concentration of the acid catalyst are critical.
-
Recommendation: Start with a milder acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂) instead of strong mineral acids like sulfuric acid.[1] Perform small-scale experiments to find the optimal acid concentration that promotes hydrolysis without significant polymerization.
-
-
Control Reaction Temperature: Higher temperatures can accelerate polymerization.
-
Recommendation: Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or GC-MS to determine the optimal balance between reaction rate and side product formation.
-
-
Solvent Choice: The reaction solvent can influence the stability of intermediates.
-
Recommendation: Consider using a co-solvent system that can help to solvate both the starting material and the product, potentially reducing intermolecular reactions that lead to polymerization.
-
Problem 2: Presence of an unexpected cyclic product in the reaction mixture.
Possible Cause: If your synthetic route involves a 2-furylcarbinol intermediate, you may be observing the formation of a 4-hydroxycyclopentenone derivative via the Piancatelli rearrangement.
Troubleshooting Steps:
-
Re-evaluate Synthetic Strategy: If the Piancatelli rearrangement is a persistent issue, a different synthetic route that avoids the formation of 2-furylcarbinol intermediates may be necessary.
-
Modify Reaction Conditions: The conditions for the Piancatelli rearrangement can be specific.
-
Recommendation: Altering the acid catalyst, solvent, and temperature may favor the desired hydrolysis pathway over the rearrangement. Milder Lewis acids have been shown to sometimes favor the desired rearrangement product in other systems, so careful selection is key.[1]
-
Problem 3: In acetoacetic ester synthesis, the desired product is contaminated with O-alkylated and/or poly-alkylated byproducts.
Possible Cause: The enolate formed from acetoacetic ester is an ambident nucleophile, meaning it can react at either the carbon or the oxygen. The extent of C- versus O-alkylation is influenced by several factors. Poly-alkylation occurs when more than one alkyl group is introduced at the alpha-carbon.
Troubleshooting Steps:
-
Choice of Base and Solvent: These factors play a crucial role in the nature of the enolate.
-
Recommendation: To favor C-alkylation, use a less coordinating cation (e.g., sodium or potassium) and a protic solvent. For preventing poly-alkylation, use a stoichiometric amount of base.
-
-
Nature of the Alkylating Agent: The hardness/softness of the electrophile can influence the site of attack.
-
Recommendation: Softer electrophiles (e.g., alkyl iodides) tend to favor C-alkylation.
-
-
Control of Stoichiometry: To avoid dialkylation, use a precise 1:1 molar ratio of the enolate to the alkylating agent. If dialkylation is desired, two equivalents of base and alkylating agent should be used.[20]
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of a Furan Precursor:
-
Dissolution: Dissolve the furan precursor in a suitable organic solvent (e.g., acetone, THF) and water.
-
Acid Addition: Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid) to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Furan Hydrolysis Route | Acetoacetic Ester Route |
| Common Side Products | Polymeric resins, 4-hydroxycyclopentenones | O-alkylated products, Poly-alkylated products |
| Typical Reagents | Acid catalyst (protic or Lewis), water, organic solvent | Sodium ethoxide, alkyl halides, ethyl acetoacetate |
| Reaction Conditions | Mild to moderate temperatures, careful pH control | Anhydrous conditions, controlled stoichiometry |
| Purification Challenges | Removal of polar, polymeric material | Separation of structurally similar alkylated products |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. US4962184A - Polyketone polymer useful in chromatography - Google Patents [patents.google.com]
- 11. Polymeric HPLC Columns for Optimal Results | Phenomenex [phenomenex.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solved DIALKYLATION IN MALONIC ESTER AND ACETOACETIC ESTER | Chegg.com [chegg.com]
Technical Support Center: Purification of Crude 2,5,8-Nonanetrione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5,8-Nonanetrione. The strategies outlined are based on common purification techniques for ketones and address issues that may arise from a plausible synthetic route, such as the hydration of a suitable diyne precursor.
Assumed Synthetic Route: For the context of this guide, it is assumed that crude this compound has been synthesized via the hydration of a nonadiyne derivative. This allows for the prediction of potential impurities, including unreacted starting materials, partially hydrated intermediates, and isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via alkyne hydration?
A1: Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding nonadiyne precursor.
-
Partially Reacted Intermediates: Including enones or hydroxy-ketones resulting from incomplete hydration.
-
Isomeric Byproducts: If the starting material is an unsymmetrical alkyne, a mixture of ketone isomers can be formed.[1]
-
Catalyst Residues: Traces of the catalyst used in the hydration reaction (e.g., mercury or gold-based catalysts) may be present.[2]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: What is a suitable initial purification strategy for crude this compound?
A2: A general approach involves an initial extraction to remove water-soluble impurities and catalyst residues, followed by a primary purification technique like column chromatography or distillation. The choice depends on the thermal stability of the compound and the nature of the impurities.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a potential method if the crude product is a solid and a suitable solvent system can be identified. Ketones can sometimes be recrystallized from solvents like ethanol, or mixtures such as hexane/ethyl acetate (B1210297).[3] However, given that this compound has a relatively low melting point and can be an oil at room temperature, this method may not always be feasible.
Q4: What are the key parameters to consider for column chromatography of this compound?
A4: Key parameters include the choice of stationary phase (typically silica (B1680970) gel for ketones) and the eluent system.[4] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.
Q5: Is distillation a viable purification method for this compound?
A5: Yes, given its boiling point of 305.8°C at 760 mmHg, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities.[5] It is particularly useful if the compound is thermally stable.
Troubleshooting Guides
Troubleshooting Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during extraction. | Product has some water solubility. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Increase the number of extractions with the organic solvent. |
| Product remains on the column after chromatography. | Eluent system is not polar enough to elute the product. | Gradually increase the polarity of the eluent. A final flush with a highly polar solvent system (e.g., 5-10% methanol (B129727) in dichloromethane) can be attempted to recover highly retained compounds. |
| Decomposition during distillation. | The compound is not stable at its atmospheric boiling point. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of acidic or basic residues that could catalyze decomposition. |
| Co-elution of product with an impurity. | The polarity of the product and impurity are very similar. | Optimize the eluent system for column chromatography. Try a different solvent system (e.g., hexane/acetone or toluene/ethyl acetate). Consider using a different stationary phase, such as alumina.[4] |
Troubleshooting Persistent Impurities
| Symptom | Impurity Type | Suggested Solution |
| Presence of a non-polar impurity (e.g., unreacted starting alkyne). | Starting Material | Optimize the column chromatography protocol with a shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexane) to improve separation of non-polar compounds. |
| Presence of a more polar impurity (e.g., partially hydrated intermediate). | Reaction Intermediate | Use a steeper gradient during column chromatography to elute the more polar impurity after the desired product has been collected. Alternatively, a chemical wash (e.g., dilute acid or base) during the work-up might remove certain polar impurities. |
| Product appears as a mixture of isomers. | Isomeric Byproduct | Isomers can be very difficult to separate. High-performance liquid chromatography (HPLC) may be required. If the isomers have different functional groups, selective chemical reactions could be explored. |
| Discoloration of the final product. | Catalyst Residue or Decomposition | Treat the crude product with an appropriate scavenger for the catalyst used. For example, a wash with a dilute solution of sodium sulfide (B99878) can help remove some metal catalyst residues. Ensure all purification steps are performed under an inert atmosphere if the compound is sensitive to oxidation. |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Quenching the Reaction: After the synthesis is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the residue with water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Repeat Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (if the reaction was acidic) and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Charging: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 305.8°C at 760 mmHg, so the boiling point under vacuum will be significantly lower.[5]
-
Product Collection: Collect the purified product in a pre-weighed receiving flask.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Starting Mass of Crude (g) | Final Mass of Pure Product (g) | Yield (%) | Purity (by GC/HPLC, %) | Notes |
| Column Chromatography | e.g., Eluent system used | ||||
| Vacuum Distillation | e.g., Pressure and temperature | ||||
| Recrystallization | e.g., Solvent system used |
Table 2: Optimization of Column Chromatography Conditions
| Eluent System (v/v) | Starting Mass (g) | Yield (g) | Purity (%) | Resolution (Rf difference) |
| Hexane / Ethyl Acetate | ||||
| Hexane / Diethyl Ether | ||||
| Toluene / Ethyl Acetate | ||||
| Dichloromethane / Hexane |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for persistent impurities in this compound.
References
- 1. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound|lookchem [lookchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2,5,8-Nonanetrione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5,8-Nonanetrione. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during reactions with this versatile triketone, particularly focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a triketone, a molecule containing three ketone functional groups. Its structure, with 1,4-dicarbonyl spacing between the ketone groups, makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrroles and furans, through reactions like the Paal-Knorr synthesis.[1][2] These resulting heterocyclic structures are common in natural products and pharmaceuticals.[1] It is also used in the synthesis of functional polymers.[3]
Q2: I am experiencing very low yields in my Paal-Knorr reaction with this compound and a primary amine. What are the common causes?
Low yields in Paal-Knorr synthesis involving this compound can stem from several factors:
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Steric Hindrance: If you are using a bulky or sterically hindered primary amine, the nucleophilic attack on the carbonyl groups of this compound can be significantly impeded, leading to slow or incomplete reactions.[4][5]
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and may react sluggishly under standard conditions.[6]
-
Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[6] Insufficient temperature or reaction time can lead to low conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of starting materials or the desired product.[6]
-
Inappropriate Catalyst: While often acid-catalyzed, the choice and concentration of the acid are critical. Excessively strong acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts instead of the desired pyrrole (B145914).[4][6]
-
Side Reactions: The formation of byproducts, such as furans or polymers, can consume the starting material and reduce the yield of the desired product.[6]
Troubleshooting Guide for Low Conversion Rates
Problem 1: The reaction is sluggish and gives incomplete conversion, even after extended reaction times.
-
Possible Cause: Insufficient activation of the carbonyl groups or low reactivity of the amine.
-
Solutions:
-
Increase Reaction Temperature: For thermally stable reactants, increasing the temperature can provide the necessary activation energy. Using a high-boiling solvent like toluene (B28343) and refluxing at 110°C has been shown to be effective for reactions with sterically hindered amines.[3]
-
Use a Catalyst: While the Paal-Knorr reaction can proceed without a catalyst, adding a mild acid catalyst like acetic acid can accelerate the reaction.[7] For less nucleophilic amines, stronger Lewis acids such as iodine or montmorillonite (B579905) KSF clay have been used successfully at room temperature.[8]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[5]
-
Problem 2: A significant amount of a furan byproduct is forming.
-
Possible Cause: The reaction conditions are too acidic.
-
Solutions:
-
Adjust pH: Maintain the reaction pH above 3 to disfavor the acid-catalyzed cyclization of this compound to form a furan.[6]
-
Use a Milder Catalyst: Switch from a strong acid to a weaker one, like acetic acid, or a Lewis acid.
-
Increase Amine Concentration: Using a slight excess of the primary amine can help to favor the pyrrole formation pathway over the competing furan synthesis.
-
Problem 3: The reaction mixture turns dark or forms a tar-like substance.
-
Possible Cause: Decomposition of the starting materials or product under harsh reaction conditions.
-
Solutions:
-
Lower the Reaction Temperature: High temperatures can lead to polymerization and degradation.[6]
-
Use a Milder Catalyst: Strong acids can promote charring.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid product degradation.
-
Data Presentation
The following table summarizes the impact of different reaction conditions on the conversion of this compound in the Paal-Knorr synthesis.
| Amine Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Sterically Hindered Primary Amines | None | Toluene | 110 (reflux) | Not specified | Varies (data in source) | [3] |
| Various Primary Amines | Acetic Acid | Not specified | Heating | Not specified | 36 | [9] |
| Various Primary Amines | Iodine (10 mol%) | None | 60 | 5-10 min | High (not quantified) | [6] |
| Aniline | Conc. HCl (catalytic) | Methanol | Reflux | 15 min | High (not quantified) | [4] |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis with this compound (Conventional Heating)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene or methanol).
-
Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution.
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount (e.g., 1-10 mol%) of the chosen acid (e.g., acetic acid, iodine).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Microwave-Assisted Paal-Knorr Synthesis
-
Reactant Preparation: In a microwave-safe reaction vial, combine this compound (1.0 eq) and the primary amine (1.0-1.2 eq). A minimal amount of a high-boiling solvent may be added.
-
Catalyst Addition (Optional): Add the desired catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, the product is isolated and purified as described in the conventional heating protocol.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows for troubleshooting reactions with this compound.
Caption: A troubleshooting workflow for low conversion rates.
Caption: Paal-Knorr reaction pathway and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
Stability and degradation pathways of 2,5,8-Nonanetrione under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions concerning the stability and degradation of 2,5,8-Nonanetrione for researchers, scientists, and drug development professionals. The information is compiled from publicly available data and general knowledge of the reactivity of 1,4-dicarbonyl and triketone compounds.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption. It is advisable to store it away from strong acids, bases, oxidizing agents, and reducing agents to prevent potential degradation.[1][2][3]
Q2: What are the known physical and chemical properties of this compound?
A2: The table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol [4] |
| Melting Point | 59-60 °C |
| Boiling Point | 160-162 °C (at 16 Torr) |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 128.1 °C[5] |
| Vapor Pressure | 0.000804 mmHg at 25°C[5] |
| Solubility | Soluble in water (estimated at 9.398e+005 mg/L @ 25 °C)[6] |
Q3: Is this compound sensitive to light?
Degradation Pathways
Q4: What are the likely degradation pathways for this compound under acidic conditions?
A4: As a 1,4-dicarbonyl compound, this compound is susceptible to acid-catalyzed degradation. The primary concern is intramolecular cyclization, similar to the Paal-Knorr furan (B31954) synthesis, which would be a degradation pathway if not the intended reaction.[7][8][9] Under strongly acidic conditions, polymerization and the formation of tarry byproducts can also occur.[7][10]
Q5: How does this compound behave under basic conditions?
A5: In the presence of a base, 1,4-dicarbonyl compounds can undergo intramolecular aldol (B89426) condensation to form cyclic products. For this compound, this could lead to the formation of substituted cyclopentenone derivatives. Strong basic conditions may also promote other condensation or cleavage reactions.
Q6: Is this compound susceptible to oxidative degradation?
A6: Triketone compounds can be susceptible to oxidative degradation.[11][12] The degradation of similar compounds by advanced oxidation processes suggests that the molecular structure can be cleaved.[11][12] The specific degradation products would depend on the oxidizing agent and reaction conditions.
Troubleshooting Guides
Low Yield or Incomplete Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low reaction conversion | Insufficiently reactive starting materials or steric hindrance.[10][13] | Increase reaction temperature or prolong reaction time moderately. Consider using a more active catalyst if applicable. |
| Reaction stalls | Equilibrium has been reached. | If water is a byproduct of the reaction, consider adding a dehydrating agent to drive the reaction forward.[7] |
| Low product yield after purification | The product may be sensitive to the purification conditions (e.g., degradation on silica (B1680970) gel). | Optimize the purification method. Consider alternative techniques like crystallization or distillation. |
Formation of Impurities and Side Products
| Symptom | Possible Cause | Suggested Solution |
| Formation of a major byproduct | In acid-catalyzed reactions, a common byproduct is the corresponding furan, formed via intramolecular cyclization.[10][13] | If furan formation is not desired, adjust the pH to be less acidic. Using a milder acid catalyst may be beneficial.[7][10] |
| Appearance of dark, tarry material | Polymerization of the starting material or product.[7][10] | This is often caused by high temperatures or strongly acidic conditions. Lower the reaction temperature and consider using a milder catalyst.[10] |
| Complex mixture of unidentified impurities | Degradation of the starting material or product under harsh reaction conditions.[13] | Employ milder reaction conditions. Monitor the reaction progress to avoid prolonged reaction times. |
Experimental Protocols
Protocol: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Materials:
-
This compound
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Solvents (e.g., water, methanol, acetonitrile)
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
Inert gas (e.g., nitrogen or argon)
-
Analytical standards of this compound
-
HPLC-grade solvents for analysis
2. Equipment:
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Thermostatically controlled chambers or water baths
-
pH meter
-
Vials with inert caps
3. Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. For each condition to be tested, dilute the stock solution with the appropriate buffer or solvent to a known concentration in vials.
-
Stress Conditions:
-
pH Stability: Incubate the vials at different pH values (e.g., 4, 7, 9) at a constant temperature (e.g., 25 °C and 40 °C).
-
Thermal Stability: Incubate vials (e.g., at neutral pH) at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to a vial and incubate at a set temperature.
-
Control Samples: Store control samples, protected from light, at a low temperature (e.g., -20 °C).
-
-
Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 24, 48, 72 hours, and then weekly).
-
Analysis: Analyze the withdrawn samples by a validated HPLC method to determine the concentration of remaining this compound. The appearance of new peaks should be monitored as potential degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 3. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound, 38284-28-5 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Impact of solvent and temperature on 2,5,8-Nonanetrione reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent and temperature on the reactivity of 2,5,8-Nonanetrione. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound under basic or acidic conditions?
A1: this compound is a 1,4,7-triketone and is expected to undergo an intramolecular aldol (B89426) condensation. This type of reaction is common for dicarbonyl and polycarbonyl compounds, leading to the formation of cyclic products.[1][2][3] Due to the relative positioning of the ketone groups, the formation of stable five-membered rings is highly favored over other possibilities due to lower ring strain.[1][2][3]
Q2: What are the likely products of the intramolecular aldol condensation of this compound?
A2: The intramolecular aldol condensation of this compound can lead to the formation of a bicyclic product. The reaction would proceed in a stepwise manner, with the formation of one five-membered ring followed by a second cyclization to form another five-membered ring. The final product is expected to be a substituted pentalene (B1231599) derivative.
Q3: How does temperature affect the reaction?
A3: Temperature plays a critical role in the outcome of the aldol condensation.[4]
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Low Temperatures: At lower temperatures, the reaction may favor the initial aldol addition product, which is a β-hydroxy ketone.
-
High Temperatures: Higher temperatures generally promote the dehydration (condensation) step, leading to the formation of an α,β-unsaturated ketone.[4] Increased temperatures also accelerate the overall reaction rate.[5][6] However, excessively high temperatures can lead to side reactions and degradation of both the starting material and the product.[7]
Q4: What is the role of the solvent in this reaction?
A4: The solvent can significantly influence the reaction's outcome.[8][9]
-
Protic vs. Aprotic Solvents: Protic solvents, like ethanol, can facilitate the proton transfer steps in the reaction and may favor the formation of the final condensed product. Aprotic solvents, such as THF, might be used to isolate the initial aldol addition product.[8]
-
Polarity: The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher conversion and selectivity.[9]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Temperature: The temperature may be too low for the condensation to occur or too high, causing degradation. | 1. Optimize Temperature: If you are isolating the aldol addition product, try running the reaction at a lower temperature. For the condensation product, a higher temperature may be required.[4] Perform small-scale experiments at various temperatures to find the optimum. |
| 2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or side reactions. | 2. Screen Solvents: Experiment with a range of solvents with varying polarities and proticities (e.g., ethanol, THF, toluene). Consider running the reaction under solvent-free conditions.[8][9] | |
| 3. Ineffective Catalyst: The base or acid catalyst may not be strong enough or may be deactivated. | 3. Vary Catalyst: If using a base, consider stronger bases like sodium hydroxide (B78521) or potassium tert-butoxide. For acid catalysis, p-toluenesulfonic acid is a common choice. Ensure the catalyst is fresh and not contaminated. | |
| Formation of Multiple Products | 1. Side Reactions: At higher temperatures, competing side reactions may become significant. | 1. Lower the Temperature: Reducing the reaction temperature can often improve selectivity by minimizing side reactions.[7] |
| 2. Intermolecular Reactions: If the concentration of this compound is too high, intermolecular reactions may compete with the desired intramolecular cyclization. | 2. Use High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway. | |
| 3. Incomplete Condensation: A mixture of the aldol addition product and the final condensation product may be present. | 3. Increase Temperature or Reaction Time: To drive the reaction to the fully condensed product, you may need to increase the temperature or extend the reaction time.[4] | |
| Product Degradation | 1. High Temperature: The product may be unstable at the reaction temperature. | 1. Reduce Temperature: Find the minimum temperature at which the reaction proceeds at a reasonable rate. |
| 2. Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can lead to decomposition. | 2. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed or the product concentration is maximized. |
Data Presentation
Qualitative Impact of Solvent and Temperature on this compound Reactivity
| Solvent | Temperature | Expected Reaction Rate | Expected Major Product | Potential Issues |
| Ethanol (Protic) | Low (e.g., 0-25 °C) | Slow to Moderate | β-hydroxy ketone (Aldol addition) | Incomplete reaction |
| High (e.g., Reflux) | Moderate to Fast | α,β-unsaturated ketone (Condensation) | Potential for side reactions | |
| THF (Aprotic) | Low (e.g., 0-25 °C) | Slow | β-hydroxy ketone (Aldol addition) | May not proceed to condensation |
| High (e.g., Reflux) | Moderate | Mixture of addition and condensation products | Incomplete condensation | |
| Toluene (Nonpolar) | High (e.g., Reflux) | Moderate to Fast | α,β-unsaturated ketone (Condensation) | Requires a catalyst that is soluble |
| Solvent-Free | High (e.g., 100-150 °C) | Fast | α,β-unsaturated ketone (Condensation) | Potential for charring/degradation |
Experimental Protocols
Detailed Methodology for Intramolecular Aldol Condensation of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, approximately 10-20 mL per gram of triketone).
-
Purge the flask with an inert gas, such as nitrogen or argon, especially if sensitive reagents are used or if oxidation is a concern.
-
-
Catalyst Addition:
-
Base Catalysis: While stirring, add a solution of a base such as sodium hydroxide (1.1 eq) in a small amount of water to the solution of the triketone.
-
Acid Catalysis: Alternatively, add an acid catalyst like p-toluenesulfonic acid (0.1 eq).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
If a base catalyst was used, neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl) until it is slightly acidic (pH ~5-6). If an acid catalyst was used, neutralize with a dilute base solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
-
Mandatory Visualizations
Caption: Predicted reaction pathway for the intramolecular aldol condensation of this compound.
Caption: A generalized workflow for the synthesis and isolation of products from this compound.
Caption: A decision tree to guide troubleshooting for low product yield in the reaction of this compound.
References
- 1. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for 2,5,8-Nonanetrione Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving 2,5,8-nonanetrione. This document is designed to address specific issues encountered during experimental work, offering practical guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile starting material in organic synthesis, primarily utilized as a precursor for the construction of various cyclic and bicyclic compounds. Its 1,4,7-triketone structure allows for intramolecular cyclization reactions to form valuable carbocyclic frameworks, such as substituted cyclopentenones and bicyclo[3.3.1]nonane derivatives. These structural motifs are present in a range of biologically active molecules and natural products, making them significant targets in medicinal chemistry and drug discovery.
Q2: What are the common catalytic strategies for the cyclization of this compound?
A2: The intramolecular cyclization of this compound is typically achieved through an aldol (B89426) condensation reaction, which can be catalyzed by either acids or bases.
-
Base-Catalyzed Cyclization: This is a widely used method where a base is used to generate an enolate from one of the ketone functionalities. This enolate then acts as a nucleophile, attacking another carbonyl group within the same molecule to form a five or six-membered ring. Subsequent dehydration yields an α,β-unsaturated ketone.
-
Acid-Catalyzed Cyclization: In the presence of an acid, the carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by an enol formed at another position in the molecule. This can also lead to the formation of cyclic products.
Q3: What are the potential products of the intramolecular cyclization of this compound?
A3: The intramolecular aldol condensation of this compound, a 1,4,7-triketone, can theoretically lead to different cyclic products depending on which enolate is formed and which carbonyl is attacked. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability.[1][2][3] The most probable products are substituted cyclopentenones or cyclohexenones, arising from a single cyclization, or bicyclo[3.3.1]nonane derivatives from a double cyclization. The specific product obtained will depend on the reaction conditions, including the choice of catalyst, temperature, and reaction time.
Troubleshooting Guide
Problem 1: Low or no yield of the desired cyclized product.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice or Concentration | The choice of acid or base catalyst is crucial. For base-catalyzed reactions, common choices include hydroxides (NaOH, KOH) or alkoxides (e.g., potassium tert-butoxide). For acid-catalyzed reactions, mineral acids (e.g., HCl, H2SO4) or Lewis acids can be employed. The optimal catalyst and its concentration should be determined through screening experiments. |
| Suboptimal Reaction Temperature | Intramolecular aldol condensations are often sensitive to temperature. Lower temperatures may favor the initial aldol addition product, while higher temperatures promote the dehydration to the enone and can also favor the thermodynamically more stable product.[1] A temperature screening study is recommended. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalling, consider increasing the reaction time, temperature, or catalyst loading. |
| Decomposition of Starting Material or Product | This compound or the cyclized product may be unstable under harsh acidic or basic conditions. Consider using milder catalysts or shorter reaction times. Neutralize the reaction mixture promptly during workup. |
| Presence of Impurities | Ensure the purity of the starting this compound and the solvent. Impurities can interfere with the catalytic cycle or lead to side reactions. |
Problem 2: Formation of multiple products or low selectivity.
| Possible Cause | Suggested Solution |
| Multiple Possible Cyclization Pathways | As a triketone, this compound has multiple acidic protons and carbonyl groups, potentially leading to different ring sizes. The formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings.[1][2] Reaction conditions can be tuned to favor one pathway over another. For instance, thermodynamic control (higher temperature, longer reaction time) will favor the most stable product. |
| Intermolecular Reactions | If the concentration of this compound is too high, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymers or other byproducts. Running the reaction under high dilution conditions can favor the intramolecular pathway. |
| Side Reactions | Besides the desired aldol condensation, other side reactions such as self-condensation between two molecules of the desired product or reactions with the solvent can occur. Careful selection of the solvent and reaction conditions is important. |
Problem 3: Difficulty in isolating and purifying the product.
| Possible Cause | Suggested Solution |
| Product is an oil or difficult to crystallize | If the product is not a solid, purification by column chromatography is often the best approach. A range of solvent systems should be tested to find the optimal separation conditions. |
| Product is water-soluble | If the product has significant water solubility, ensure thorough extraction from the aqueous layer during workup using an appropriate organic solvent. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can improve extraction efficiency. |
| Co-elution with byproducts | If the product is difficult to separate from byproducts by chromatography, consider derivatization of the product to a more easily purifiable compound, followed by removal of the derivatizing group. |
Catalyst Performance Data
Due to the limited availability of specific quantitative data for the cyclization of this compound in the public literature, the following table provides a general comparison of catalyst types for intramolecular aldol condensations of diketones, which can serve as a starting point for optimization.
| Catalyst Type | Catalyst Examples | Typical Conditions | Expected Yield | Selectivity | Reference |
| Homogeneous Base | NaOH, KOH, K2CO3 | Aqueous or alcoholic solvent, RT to reflux | Moderate to High | Good for thermodynamically favored product | [4] |
| Homogeneous Acid | HCl, H2SO4, TsOH | Organic solvent (e.g., toluene), reflux with water removal | Moderate to High | Can favor different isomers than base catalysis | [5][6] |
| Heterogeneous Base | Hydrotalcites, basic resins | Organic solvent, elevated temperatures | Moderate to High | Can offer easier catalyst removal and recyclability | [7] |
| Heterogeneous Acid | Zeolites, acidic resins | Organic solvent, elevated temperatures | Moderate to High | Can provide shape selectivity and ease of separation | [8] |
Experimental Protocols
The following are generalized experimental protocols for the intramolecular cyclization of a triketone like this compound. Note: These are starting points and may require significant optimization for your specific setup and desired product.
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or THF) to make a dilute solution (e.g., 0.1 M).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base (e.g., 0.1-0.5 equivalents of NaOH or KOH as an aqueous solution, or potassium tert-butoxide as a solid).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (to remove water), dissolve this compound (1 equivalent) in a non-polar solvent (e.g., toluene (B28343) or benzene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H2SO4 or a catalytic amount of p-toluenesulfonic acid).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Visualizations
Logical Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. mdpi.com [mdpi.com]
- 6. Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[1,4]oxazepane and Dihydrobenzo[1,5]oxazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
Technical Support Center: Monitoring Reactions with 2,5,8-Nonanetrione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5,8-Nonanetrione. The content is designed to address specific issues that may be encountered during experiments, with a focus on reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a trione, an organic molecule containing three ketone functional groups.[1][2] Its structure, featuring 1,4-dicarbonyl relationships, makes it a versatile precursor in organic synthesis. A primary application is in the synthesis of heterocyclic compounds, such as pyrroles and furans, through reactions like the Paal-Knorr synthesis.[3][4]
Q2: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
The choice of analytical technique depends on the specific reaction and available instrumentation. The most common and accessible methods include:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and identification of volatile compounds in a reaction mixture, making it excellent for quantitative analysis and identifying byproducts.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for real-time reaction monitoring and provides detailed structural information about reactants, intermediates, and products.[12][13][14][15]
Q3: What is the most common reaction type for this compound, and what should I be aware of?
The Paal-Knorr synthesis is a cornerstone reaction for 1,4-dicarbonyl compounds like this compound, leading to the formation of substituted pyrroles or furans.[3][4][16] When reacting with a primary amine, a pyrrole (B145914) is formed. In the presence of an acid catalyst without an amine, it can cyclize to form a furan (B31954) derivative.[17][18]
Troubleshooting Guides
Issue 1: Low or No Yield in Paal-Knorr Pyrrole Synthesis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficiently Reactive Amine | Amines with strong electron-withdrawing groups exhibit reduced nucleophilicity. Consider using a more electron-rich amine or increasing the reaction temperature.[17][18] |
| Steric Hindrance | Bulky substituents on either the this compound or the amine can impede the reaction. If possible, select less sterically hindered starting materials.[17] |
| Inappropriate Reaction Conditions | Traditional Paal-Knorr synthesis may require elevated temperatures. If the reaction is sluggish, cautiously increase the temperature while monitoring for product degradation. Modern protocols may utilize milder catalysts that are effective at room temperature.[18][19] |
| Incorrect Catalyst or pH | The reaction is typically acid-catalyzed. However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. Use a weak acid like acetic acid or p-toluenesulfonic acid and optimize the catalyst loading.[16][17] |
| Product Degradation | Pyrroles can be sensitive to harsh acidic conditions and high temperatures over extended periods. Aim for the shortest reaction time necessary for completion and consider using milder conditions.[18] |
Issue 2: Significant Furan Byproduct Formation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Highly Acidic Conditions | The acid-catalyzed self-cyclization of the 1,4-dicarbonyl to form a furan is a competitive side reaction, especially at low pH.[17][18] |
| Action: Maintain a pH above 3. Using a milder acid, such as acetic acid, is often sufficient to catalyze the pyrrole formation without promoting significant furan synthesis.[16] | |
| Insufficient Amine | If the concentration of the amine is too low, the intramolecular cyclization of the dicarbonyl may become more favorable. |
| Action: Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the pyrrole synthesis pathway.[16] |
Experimental Protocols
Protocol 1: Monitoring Paal-Knorr Pyrrole Synthesis using Thin-Layer Chromatography (TLC)
This protocol outlines the general procedure for monitoring the reaction of this compound with a primary amine to form a substituted pyrrole.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Acid catalyst (e.g., glacial acetic acid)
-
Solvent (e.g., ethanol (B145695) or toluene)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
UV lamp for visualization
-
Capillary tubes for spotting
Procedure:
-
Prepare the Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. Add the primary amine (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Initial TLC Spotting (t=0): Before heating, take a small aliquot of the reaction mixture and spot it on the "reaction" lane of a TLC plate. On the same plate, spot the pure this compound as a reference.[5]
-
Reaction Progress: Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitoring by TLC: At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture and spot it on a new TLC plate. It is good practice to co-spot the reaction mixture with the starting material in a central lane to aid in identification.[6][7]
-
Develop and Visualize: Develop the TLC plates in a chamber saturated with the chosen eluent. After the solvent front has reached near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The product pyrrole should appear as a new spot with a different Rf value from the starting materials.
-
Assess Completion: The reaction is considered complete when the spot corresponding to the limiting reactant (likely this compound) is no longer visible in the reaction mixture lane.[5]
Data Presentation: Example TLC Monitoring Data
| Time (min) | Rf of this compound | Rf of Product | Observations |
| 0 | 0.4 | - | Strong starting material spot. |
| 30 | 0.4 | 0.6 | Faint product spot appears, starting material spot is still strong. |
| 60 | 0.4 | 0.6 | Product spot intensity increases, starting material spot diminishes. |
| 90 | - | 0.6 | Starting material spot is absent. Reaction is complete. |
Visualizations
Caption: Workflow for monitoring a reaction with this compound using TLC.
Caption: Troubleshooting guide for the Paal-Knorr synthesis.
References
- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. pub.h-brs.de [pub.h-brs.de]
- 9. mdpi.com [mdpi.com]
- 10. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Magritek [magritek.com]
- 15. youtube.com [youtube.com]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. rgmcet.edu.in [rgmcet.edu.in]
Identifying and characterizing impurities in 2,5,8-Nonanetrione samples
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying and characterizing impurities in 2,5,8-Nonanetrione samples.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in this compound samples?
A1: Impurities in this compound samples can generally be categorized into three main types:
-
Process-Related Impurities: These are substances related to the manufacturing process. They can include unreacted starting materials, residual catalysts, and byproducts from side reactions. For instance, if synthesized from a furan (B31954) derivative, residual furan compounds could be present.[1]
-
Degradation Products: this compound, being a triketone, can degrade over time, especially when exposed to heat, light, oxygen, or non-neutral pH conditions. Common degradation pathways for ketones can include oxidation and cleavage, leading to smaller acidic and aldehydic impurities.
-
Contaminants: These are extraneous substances introduced into the sample from external sources, such as solvents, packaging materials, or cross-contamination from other processes.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?
A2: An unexpected peak could be due to several factors. First, consider the possibility of it being a process-related impurity or a degradation product. Review the synthesis route of your this compound batch to anticipate potential byproducts. If the sample is old or has been stored improperly, a degradation product is a strong possibility. It is also crucial to rule out analytical artifacts, such as contaminants from the syringe, filter, or solvent.[2] Running a blank (injecting only the mobile phase and solvent used for sample preparation) can help identify solvent-related impurities.
Q3: How can I tentatively identify an unknown impurity?
A3: A combination of analytical techniques is often necessary for tentative identification. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can provide the accurate mass of the impurity, which can be used to predict its elemental composition. Tandem mass spectrometry (MS/MS) can further provide structural fragments. Additionally, considering the synthesis pathway can help in proposing likely structures for the observed mass.
Q4: Are there any specific safety concerns associated with impurities in this compound?
A4: While there is limited specific toxicological data for this compound and its impurities in the public domain, it is crucial to handle all chemicals with care. Some classes of impurities, such as certain reactive intermediates or degradation products, could have toxicological properties.[3] It is recommended to treat all unknown impurities as potentially hazardous until their identity and toxicological profile are established.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of acidic or basic impurities, leading to poor peak shape.
-
Troubleshooting Step: Adjust the pH of the mobile phase. For acidic impurities, a lower pH (e.g., adding 0.1% formic acid) can improve peak shape.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Troubleshooting Step: Dilute the sample and re-inject.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase. Some impurities might have strong interactions with the silica (B1680970) backbone of the C18 column.
-
Troubleshooting Step: Try a different column chemistry, such as a phenyl-hexyl or an embedded polar group (EPG) column.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause 1: Fluctuation in Mobile Phase Composition. Inaccurate mixing of the mobile phase solvents can cause shifts in retention times.
-
Troubleshooting Step: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's performance.
-
-
Possible Cause 2: Temperature Variations. The column temperature can affect retention times.
-
Troubleshooting Step: Use a column oven to maintain a consistent temperature.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Troubleshooting Step: Replace the column with a new one of the same type.
-
Issue 3: No Peaks Detected in GC-MS Analysis
-
Possible Cause 1: Compound is Not Volatile Enough. this compound has a relatively high boiling point and may not be suitable for direct GC analysis without derivatization.
-
Troubleshooting Step: Consider derivatization to increase volatility. O-alkyloxime derivatization is a common method for ketones.
-
-
Possible Cause 2: Inlet Temperature is Too Low. The compound may not be vaporizing in the inlet.
-
Troubleshooting Step: Increase the inlet temperature, but be cautious of thermal degradation.
-
-
Possible Cause 3: Inappropriate Column. The GC column may not be suitable for separating the target analytes.
-
Troubleshooting Step: A mid-polarity column (e.g., with a cyanopropylphenyl stationary phase) may be more suitable for ketones than a non-polar one.
-
Data Presentation
Table 1: Potential Impurities in this compound and their Characteristics
| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Hexanedione | Starting Material | C6H10O2 | 114.14 |
| Acetic Acid | Degradation Product | C2H4O2 | 60.05 |
| 2-Methylfuran | Synthesis Byproduct | C5H6O | 82.10 |
| Uncyclized Aldol Adduct | Synthesis Byproduct | C9H16O4 | 188.22 |
Table 2: Typical HPLC-UV and GC-MS Parameters for Impurity Profiling
| Parameter | HPLC-UV Method | GC-MS Method (after derivatization) |
| Column | C18, 2.7 µm, 4.6 x 100 mm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | Helium |
| Gradient/Oven Program | 5% B to 95% B in 15 min | 50°C (2 min), then 10°C/min to 250°C |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | Mass Spectrometry (Scan mode) |
| Injection Volume | 5 µL | 1 µL (splitless) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution.
-
Dilute 1 mL of this solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2.
-
-
Analysis:
-
Inject the working standard and the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: GC-MS for Identification of Volatile Impurities
-
Derivatization Reagent: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in pyridine.
-
Sample Derivatization:
-
To 1 mg of the this compound sample in a vial, add 100 µL of the PFBHA solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. Add 1 mL of hexane (B92381) and 1 mL of water.
-
Shake vigorously and allow the layers to separate.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Use the parameters outlined in Table 2.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify potential impurities by comparing the obtained mass spectra with a library (e.g., NIST).
-
Protocol 3: NMR for Structural Characterization
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the isolated impurity or the bulk sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to deduce the proton environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 spectrum.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR (if necessary):
-
For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting unexpected HPLC peaks.
Caption: Potential sources of synthesis-related impurities.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Handling and storage recommendations for 2,5,8-Nonanetrione to prevent degradation
This technical support center provides guidance on the proper handling and storage of 2,5,8-Nonanetrione to minimize degradation and ensure the integrity of your experiments. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Based on general practices for aliphatic ketones, storage at 2-8°C is recommended to slow down potential degradation processes. For extended storage, maintaining an inert atmosphere, for example by blanketing the container with nitrogen or argon, is advisable to prevent oxidation.
Q2: Is this compound sensitive to light?
Q3: What are the signs of degradation of this compound?
Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (yellowing), or the development of an unusual odor. From a chemical analysis perspective, the appearance of new peaks in a chromatogram (e.g., GC or HPLC) or changes in the spectral data (e.g., NMR or IR) would suggest the presence of impurities due to degradation.
Q4: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented. However, based on the chemistry of ketones and diketones, potential degradation routes could include:
-
Oxidation: Aliphatic ketones can be susceptible to oxidation, especially when exposed to air over long periods. This can be accelerated by the presence of certain metals.
-
Aldol Condensation: In the presence of acidic or basic impurities, ketones can undergo self-condensation reactions.
-
Cleavage: Under certain conditions, such as reduction, the carbon-carbon bond between the carbonyl groups in the 1,4-diketone moieties could be susceptible to cleavage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent experimental results.
-
Possible Cause: This could be due to the degradation of your this compound stock.
-
Recommendation:
-
Check the physical appearance of your stock for any signs of degradation.
-
If possible, re-analyze the purity of your this compound using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the certificate of analysis that came with the product or to a fresh sample.
-
Issue 2: Appearance of unknown peaks in your analytical chromatogram.
-
Possible Cause: These new peaks likely represent degradation products.
-
Recommendation:
-
Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, inert atmosphere).
-
Consider if the sample has been exposed to any incompatible materials or contaminants.
-
If the level of impurities is significant, it may be necessary to purify the this compound (e.g., by distillation or chromatography) or to use a fresh batch for your experiments.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation. |
| Light Exposure | Protect from light (Amber vial) | To prevent potential photochemical degradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis and potential side reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This is a general protocol that can be adapted to assess the purity of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5 or similar).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperatures: 250°C and 300°C, respectively.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Analysis: Analyze the resulting chromatogram for the presence of any additional peaks, which would indicate impurities. The peak area of the main component can be used to estimate the purity.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Validating the Purity of Synthesized 2,5,8-Nonanetrione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,5,8-Nonanetrione, a versatile triketone with applications in various chemical syntheses. Detailed experimental protocols and data interpretation are provided to assist in establishing robust quality control measures.
This compound is a C9 aliphatic triketone that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds through reactions like the Paal-Knorr synthesis. Its utility is contingent on its purity, as impurities can lead to unwanted side reactions, lower yields, and compromised biological activity in downstream applications. This guide outlines the primary analytical methods for purity assessment and provides a framework for their application.
Comparison of Purity Validation Techniques
A multi-pronged approach employing various analytical techniques is recommended for the comprehensive validation of this compound purity. Each method offers unique insights into the sample's composition.
| Analytical Technique | Information Provided | Purity Assessment | Common Impurities Detected |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, identification and quantification of impurities with distinct proton or carbon environments. | Quantitative NMR (qNMR) against a certified reference standard provides high accuracy. Relative purity can be estimated from ¹H NMR spectra by comparing integral values. | Unreacted starting materials, residual solvents, and side-products from incomplete or alternative reaction pathways. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratio. | The area percentage of the main peak in the chromatogram provides a relative purity value. | Volatile organic impurities, isomers, and byproducts with different boiling points. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Primarily qualitative. The absence of peaks corresponding to potential impurities (e.g., hydroxyl groups from starting materials) indicates higher purity. | Residual starting materials or reagents containing functional groups not present in the final product. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture. | The area percentage of the main peak in the chromatogram provides a relative purity value. | Non-volatile impurities, isomers, and degradation products. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
¹H NMR:
-
The spectrum of pure this compound is expected to show a singlet for the six methyl protons (C1, C9-H) and two triplets for the four methylene (B1212753) protons adjacent to the carbonyl groups (C3, C4, C6, C7-H).
-
Identify any extraneous peaks and compare their chemical shifts and multiplicities to known solvents and potential impurities.
-
-
¹³C NMR:
-
The spectrum should display distinct signals for the methyl carbons, methylene carbons, and the three carbonyl carbons. The chemical shifts can be compared to predicted values or literature data if available. PubChem provides a ¹³C NMR spectrum for this compound.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion of this compound (m/z = 170.21).
-
-
Data Analysis:
-
The gas chromatogram will show peaks corresponding to the different components of the sample. The peak with the highest area percentage should correspond to this compound.
-
The mass spectrum of the main peak should be analyzed to confirm the identity of the compound. Look for the molecular ion peak (M⁺) at m/z 170. Fragmentation patterns typical for ketones, such as alpha-cleavage, should be observed. Common fragments for ketones include the loss of alkyl groups adjacent to the carbonyl.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if oily) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent and allowing the solvent to evaporate.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
The spectrum should be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1700-1725 cm⁻¹.[3][4]
-
The presence of C-H stretching vibrations from the alkyl chain will be observed around 2850-3000 cm⁻¹.
-
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the absence of hydroxyl impurities.
-
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
References
A Comparative Analysis of 2,5,8-Nonanetrione and Other Aliphatic Ketones for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,5,8-nonanetrione with other aliphatic ketones, offering insights into its potential for drug development. While experimental data on the biological activity of this compound is currently limited in publicly available literature, this document outlines a framework for its evaluation based on the known properties of related compounds and established experimental protocols.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. Below is a comparison of this compound with other relevant aliphatic ketones.
| Property | This compound | 2,5-Hexanedione | 2,8-Nonanedione | 2,5-Nonanedione |
| Molecular Formula | C9H14O3[1][2] | C6H10O2 | C9H16O2[3] | C9H16O2[4] |
| Molecular Weight ( g/mol ) | 170.21[1][2] | 114.14 | 156.22[3] | 156.22[4] |
| CAS Number | 38284-28-5[1][2] | 110-13-4 | 30502-73-9[3] | 25234-82-6[4] |
| Boiling Point (°C) | 305.8 at 760 mmHg[2] | 191.4 | Not available | Not available |
| Density (g/cm³) | 1.01[2] | 0.974 | Not available | Not available |
| Solubility in Water | Estimated at 9.398e+005 mg/L at 25°C[5] | Soluble | Not available | Not available |
Biological Activity: A Comparative Overview
Direct biological data for this compound is scarce. However, the broader class of aliphatic ketones and diketones exhibits a range of biological activities. This section provides a comparative look at these activities to infer potential areas of investigation for this compound.
| Compound Class | Example Compound(s) | Observed Biological Activity | Potential Mechanisms of Action |
| Aliphatic Diones | 2,5-Hexanedione | Neurotoxicity | Formation of pyrroles that cross-link proteins. |
| Ketone Bodies | β-hydroxybutyrate (BHB) | Signaling molecule, antioxidant, anti-inflammatory | Inhibition of histone deacetylases (HDACs), modulation of the Keap1-Nrf2 pathway.[6][7] |
| Triketones | Leptospermone (from Manuka oil) | Potent activity against Gram-positive bacteria.[8] | Disruption of bacterial membrane integrity.[8] |
Proposed Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound and enable a direct comparison with other triones, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.
Cytotoxicity Assessment using MTT Assay
This assay determines the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Membrane Integrity Assessment using LDH Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cell culture supernatant from treated cells
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Collect Supernatant: After treating cells with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
Potential Signaling Pathways for Investigation
Based on the activities of related ketone-containing compounds, the following signaling pathways are proposed as potential targets for this compound.
Keap1-Nrf2 Antioxidant Response Pathway
Aliphatic ketones, particularly those with electrophilic properties, can potentially modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Caption: Proposed modulation of the Keap1-Nrf2 pathway by this compound.
Histone Deacetylase (HDAC) Inhibition Pathway
Ketone bodies have been shown to inhibit HDACs, leading to changes in gene expression. This represents another plausible mechanism of action for this compound.
Caption: Potential inhibition of HDACs by this compound leading to altered gene expression.
Experimental Workflow for Comprehensive Analysis
A systematic approach is necessary to fully characterize the biological profile of this compound.
Caption: A logical workflow for the comprehensive biological evaluation of this compound.
Conclusion
While this compound remains a compound with uncharacterized biological activity, its structural similarity to other bioactive ketones suggests it may hold potential in drug discovery. The experimental protocols and potential signaling pathways outlined in this guide provide a clear roadmap for future research. A thorough investigation, beginning with the proposed in vitro assays, will be crucial in elucidating the therapeutic or toxicological profile of this trione and determining its viability as a lead compound for further development.
References
- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 2,8-Nonanedione | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonan-2,5-dione | C9H16O2 | CID 11126503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 38284-28-5 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 2,5,8-Nonanetrione and its Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive spectroscopic comparison of 2,5,8-nonanetrione and its derivatives, offering valuable data for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents predicted spectroscopic data based on established principles of organic spectroscopy and outlines detailed experimental protocols for the characterization of these compounds.
Introduction to this compound
This compound is a triketone with the molecular formula C9H14O3.[1] Its structure, characterized by three carbonyl groups separated by methylene (B1212753) bridges, presents a unique scaffold for chemical modification and spectroscopic analysis. Understanding the spectroscopic properties of this molecule and its derivatives is crucial for their identification, characterization, and application in various scientific domains.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound and a representative derivative, 8-hydroxy-2,5-nonanedione. These predictions are based on the analysis of characteristic spectral regions for ketones and related functional groups.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 2.15 (s, 6H, 2 x -CH₃), δ 2.75 (t, J = 6.5 Hz, 4H, -CH₂-C=O), δ 2.55 (t, J = 6.5 Hz, 4H, O=C-CH₂-) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 208 (-C=O), δ 30 (-CH₃), δ 38 (-CH₂-) |
| FT-IR (ATR) | ~1715 cm⁻¹ (C=O stretch, strong)[2][3], ~2950 cm⁻¹ (C-H stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 170. Common fragments: [M-15]⁺ (loss of CH₃), [M-43]⁺ (loss of CH₃CO), McLafferty rearrangement fragments.[4][5][6] |
| UV-Vis (in Ethanol) | λmax ~270-280 nm (n→π* transition, weak)[7] |
Table 2: Predicted Spectroscopic Data for 8-hydroxy-2,5-nonanedione (a derivative)
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 2.15 (s, 3H, -COCH₃), δ 2.75 (t, J = 6.5 Hz, 2H, -CH₂-C=O), δ 2.55 (t, J = 6.5 Hz, 2H, O=C-CH₂-), δ 4.0 (m, 1H, -CH(OH)-), δ 1.2 (d, J = 6.0 Hz, 3H, -CH(OH)CH₃), δ 3.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 208 (-C=O), δ 65 (-CH(OH)-), δ 30 (-COCH₃), δ 23 (-CH(OH)CH₃), δ 38, 35 (-CH₂-) |
| FT-IR (ATR) | ~3400 cm⁻¹ (O-H stretch, broad), ~1715 cm⁻¹ (C=O stretch, strong), ~2950 cm⁻¹ (C-H stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 172. Common fragments: [M-18]⁺ (loss of H₂O), [M-15]⁺ (loss of CH₃), [M-43]⁺ (loss of CH₃CO) |
| UV-Vis (in Ethanol) | λmax ~270-280 nm (n→π* transition, weak) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy in the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for the complete relaxation of quaternary carbons.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[8]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plates. Subsequently, acquire the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Spectral Range: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) as the primary method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][10][11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, methanol, or hexane.[12] The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known. For saturated ketones, a weak n→π* transition is typically observed.[13]
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound such as this compound.
Conclusion
This guide provides a foundational spectroscopic dataset and detailed experimental protocols for the analysis of this compound and its derivatives. While the presented data is predictive, it serves as a robust starting point for researchers engaged in the synthesis and characterization of these and similar molecules. The outlined methodologies and workflow are intended to facilitate accurate and reproducible spectroscopic analysis, ultimately contributing to advancements in chemical and pharmaceutical research.
References
- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. homework.study.com [homework.study.com]
A Comparative Guide to Quantitative Purity Assessment of 2,5,8-Nonanetrione: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is a cornerstone of reliable and reproducible research. 2,5,8-Nonanetrione, a triketone of interest in various synthetic pathways, requires precise purity assessment to ensure the quality and integrity of subsequent products. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound. We present detailed experimental protocols and comparative performance data to inform the selection of the most suitable analytical technique.
Quantitative NMR (qNMR): A Direct Approach to Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][2][3][4] It offers a direct measurement of the analyte concentration relative to a certified internal standard, without the need for a specific reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for highly accurate and precise quantification.[5][6]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of a suitable internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: 30° to minimize saturation effects.
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio).
-
Spectral Width: Sufficient to cover all analyte and standard signals.
-
Acquisition Time (aq): At least 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons at ~2.2 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
References
A Comparative Analysis of the Reactivity of 2,5,8-Nonanetrione, 2,5-Nonanedione, and 2,8-Nonanedione
This guide presents a detailed comparison of the chemical reactivity of three related carbonyl compounds: 2,5,8-nonanetrione, 2,5-nonanedione, and 2,8-nonanedione (B3051024). The analysis is grounded in fundamental principles of organic chemistry, focusing on how the spatial arrangement of the carbonyl groups within each molecule dictates its propensity for intramolecular reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the synthetic potential of these molecules.
Introduction to Dicarbonyl and Tricarbonyl Reactivity
The reactivity of dicarbonyl and tricarbonyl compounds is largely governed by the interaction of their carbonyl groups. The presence of multiple electrophilic carbon centers and acidic α-hydrogens opens up numerous pathways for intramolecular reactions, leading to the formation of cyclic structures. The feasibility and rate of these cyclization reactions are highly dependent on the number of atoms separating the carbonyl groups, which influences the thermodynamic stability of the resulting ring. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over smaller or larger rings.
Structural and Reactivity Comparison
The three compounds under investigation—2,5-nonanedione, 2,8-nonanedione, and this compound—share a nine-carbon backbone but differ in the placement of their carbonyl functionalities. This structural variance leads to distinct chemical behaviors.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Carbonyl Relationship | Predicted Primary Intramolecular Reaction |
| 2,5-Nonanedione | C₉H₁₆O₂ | 156.22 | 1,4-Diketone | Paal-Knorr Synthesis (Furan formation) |
| 2,8-Nonanedione | C₉H₁₆O₂ | 156.22 | 1,7-Diketone | Intramolecular Aldol (B89426) Condensation |
| This compound | C₉H₁₄O₃ | 170.21 | 1,4- and 1,7-Triketone | Multiple/Sequential Cyclizations |
2,5-Nonanedione: A 1,4-Diketone
2,5-Nonanedione is a 1,4-diketone, a structural motif that is highly predisposed to undergo the Paal-Knorr synthesis.[1][2] This acid-catalyzed reaction is a powerful method for synthesizing substituted five-membered heterocycles such as furans, pyrroles, and thiophenes.[1] The reaction proceeds through the formation of an enol, which then acts as a nucleophile, attacking the protonated carbonyl group.[2][3] The resulting five-membered ring intermediate readily dehydrates to form the stable aromatic furan (B31954) ring. The formation of a five-membered ring is an entropically and enthalpically favorable process.
2,8-Nonanedione: A 1,7-Diketone
As a 1,7-diketone, 2,8-nonanedione can also undergo intramolecular cyclization, typically through an aldol-type condensation. In this reaction, an enolate formed at one α-carbon attacks the other carbonyl group. However, this would lead to the formation of a seven-membered ring. The formation of seven-membered rings via intramolecular aldol condensation is generally less favorable than the formation of five- or six-membered rings due to higher ring strain and a lower probability of the reactive ends of the molecule encountering each other in a suitable conformation.[4]
This compound: A Polycarbonyl Compound
This compound is a more complex molecule containing three carbonyl groups, with both 1,4- and 1,7-dicarbonyl relationships. This structure allows for the possibility of multiple and sequential cyclization reactions. The presence of three carbonyl groups increases the overall reactivity of the molecule due to a higher number of acidic α-hydrogens and electrophilic centers. The initial cyclization is likely to involve one of the 1,4-dicarbonyl systems to form a stable five-membered ring, analogous to the Paal-Knorr reaction. Subsequent reactions could then occur, leading to more complex polycyclic systems. The increased number of electron-withdrawing carbonyl groups also enhances the acidity of the α-protons, potentially accelerating enolate formation.
Predicted Reactivity Order
Based on the principles of ring formation, the predicted order of reactivity for intramolecular cyclization is:
This compound > 2,5-Nonanedione > 2,8-Nonanedione
This prediction is based on:
-
This compound: Highest reactivity due to the presence of three activating carbonyl groups and the potential for multiple favorable five-membered ring formations.
-
2,5-Nonanedione: High reactivity due to the strong thermodynamic driving force for the formation of a stable, five-membered furan ring via the Paal-Knorr synthesis.[3]
-
2,8-Nonanedione: Lowest reactivity of the three, as intramolecular cyclization would lead to a thermodynamically less-favored seven-membered ring.[4]
Reaction Pathways and Mechanisms
The following diagrams illustrate the primary intramolecular reaction pathways for each compound.
Caption: Paal-Knorr synthesis of a furan from 2,5-nonanedione.
Caption: Intramolecular aldol condensation of 2,8-nonanedione.
Experimental Protocol: Comparative Reactivity Study via NMR Spectroscopy
This section outlines a general protocol for comparing the acid-catalyzed intramolecular cyclization rates of the three nonane (B91170) derivatives.
Objective: To monitor the rate of consumption of each starting material under acidic conditions as an indicator of its relative reactivity.
Materials:
-
2,5-Nonanedione
-
2,8-Nonanedione
-
This compound
-
Deuterated Chloroform (CDCl₃)
-
Trifluoroacetic Acid (TFA)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: For each compound, prepare a solution in an NMR tube by dissolving a precise amount (e.g., 10 mg) in 0.5 mL of CDCl₃.
-
Initial Spectrum: Acquire a proton (¹H) NMR spectrum of each sample before the addition of the catalyst. This will serve as the time-zero (t=0) reference.
-
Initiation of Reaction: To each NMR tube, add a specific amount of TFA (e.g., 5 µL) to catalyze the intramolecular reaction.
-
Time-Course Monitoring: Immediately after adding the catalyst, begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then every hour).
-
Data Analysis:
-
Identify characteristic peaks for the starting material and the cyclized product(s) in the NMR spectra.
-
Integrate the signals corresponding to a unique proton on the starting material and a unique proton on the product in each spectrum.
-
Calculate the relative percentage of starting material remaining at each time point.
-
Plot the percentage of starting material versus time for each of the three compounds. The compound whose concentration decreases most rapidly is the most reactive under these conditions.
-
References
A Comparative Guide to 2,5,8-Nonanetrione and Other Crosslinkers in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of a material for specific applications, ranging from advanced drug delivery systems to high-performance composites. This guide provides a comprehensive comparison of 2,5,8-Nonanetrione, a tri-ketone crosslinker, with other conventional crosslinking agents. The comparison focuses on the underlying chemistry, performance metrics derived from experimental data, and detailed experimental protocols.
Introduction to Crosslinking and Key Agents
Crosslinking is a chemical process that results in the formation of a three-dimensional network structure from individual polymer chains. This process dramatically influences the mechanical, thermal, and chemical properties of the resulting material. The choice of crosslinker dictates the nature of the chemical bonds formed and, consequently, the final characteristics of the polymer network.
This compound is an aliphatic tri-ketone that can participate in crosslinking reactions, most notably the Paal-Knorr synthesis, with amine-functionalized polymers. This reaction forms stable, five-membered pyrrole (B145914) rings as the crosslinking junctions.
For the purpose of this guide, we will compare this compound with two widely used classes of crosslinkers:
-
Glutaraldehyde (B144438): A dialdehyde (B1249045) that is a common crosslinker for biopolymers and hydrogels, reacting with amine groups to form Schiff bases and other complex adducts.
-
Epoxy Resins (e.g., Bisphenol A diglycidyl ether - BADGE): These are diepoxides that react with a variety of functional groups, including amines, to form highly durable and chemically resistant thermoset polymers.
Chemical and Physical Properties of Crosslinkers
A direct comparison of the performance of this compound is challenging due to limited published data directly comparing its effects on polymer properties against other crosslinkers. However, by examining its reactivity and comparing it to analogous systems, we can infer its potential performance characteristics.
| Property | This compound | Glutaraldehyde | Epoxy Resin (BADGE) |
| IUPAC Name | Nonane-2,5,8-trione | Pentanedial | 2,2'-[propane-2,2-diylbis(4,1-phenyleneoxymethylene)]bis(oxirane) |
| Molar Mass | 170.22 g/mol | 100.12 g/mol | 340.41 g/mol |
| Functional Groups | Three ketone groups | Two aldehyde groups | Two epoxide groups |
| Typical Reactants | Primary amines | Primary amines | Amines, phenols, thiols, acids |
| Reaction Mechanism | Paal-Knorr pyrrole synthesis | Schiff base formation, Michael addition | Nucleophilic ring-opening |
Performance Comparison of Crosslinked Polymers
The following table summarizes typical performance data for polymers crosslinked with glutaraldehyde and epoxy resins. The data for this compound is inferred from studies on polymers crosslinked via the Paal-Knorr reaction and the general properties of aliphatic crosslinkers. It is important to note that the final properties of a crosslinked polymer are highly dependent on the specific polymer, crosslinker concentration, and curing conditions.
| Performance Metric | This compound (Inferred) | Glutaraldehyde | Epoxy Resin (BADGE) |
| Tensile Strength | Moderate | Low to Moderate | High |
| Elongation at Break | High | High | Low |
| Young's Modulus | Low to Moderate | Low | High |
| Glass Transition Temp. (Tg) | Moderate | Low to Moderate | High |
| Thermal Stability | Good | Moderate | Excellent |
| Biocompatibility | Potentially Good (forms stable pyrroles) | Poor (cytotoxic) | Variable (depends on curing agent) |
Reaction Mechanisms and Experimental Workflows
The crosslinking mechanism significantly impacts the structure and stability of the resulting polymer network. The following diagrams illustrate the reaction pathways for this compound, glutaraldehyde, and an epoxy resin with a generic primary amine-containing polymer.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of crosslinked polymers. Specific parameters will need to be optimized for each polymer-crosslinker system.
Protocol 1: Crosslinking of an Amine-Containing Polymer
-
Polymer Solution Preparation: Dissolve the amine-containing polymer (e.g., chitosan, polyethyleneimine) in a suitable solvent (e.g., dilute acetic acid for chitosan, water for PEI) to a desired concentration (e.g., 1-5% w/v).
-
Crosslinker Solution Preparation: Prepare a stock solution of the crosslinker (this compound, glutaraldehyde, or epoxy resin) in a compatible solvent.
-
Crosslinking Reaction: Add the crosslinker solution dropwise to the polymer solution while stirring vigorously. The molar ratio of crosslinker functional groups to polymer amine groups should be systematically varied to optimize the crosslinking density.
-
Curing: Allow the mixture to react for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 80°C). For some systems, a post-curing step at an elevated temperature may be required.
-
Purification: Purify the crosslinked polymer by washing with an appropriate solvent to remove any unreacted crosslinker and by-products. For hydrogels, this is typically done by swelling in deionized water with frequent water changes.
-
Drying: Dry the purified crosslinked polymer to a constant weight, for example, by lyophilization for hydrogels or in a vacuum oven for other polymers.
Protocol 2: Mechanical Testing
-
Sample Preparation: Prepare standardized test specimens of the crosslinked polymer (e.g., dog-bone shape for tensile testing) by casting or molding.
-
Tensile Testing: Perform tensile tests using a universal testing machine according to ASTM D638 or an equivalent standard. Measure the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curves.
-
Dynamic Mechanical Analysis (DMA): Use a dynamic mechanical analyzer to measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve.
Protocol 3: Thermal Analysis
-
Thermogravimetric Analysis (TGA): Use a thermogravimetric analyzer to determine the thermal stability and degradation profile of the crosslinked polymer. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) and record the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Use a differential scanning calorimeter to determine the glass transition temperature (Tg) and other thermal transitions, such as melting and crystallization temperatures.
Conclusion
This compound presents an interesting alternative to traditional crosslinkers, particularly for applications where the formation of stable, heterocyclic linkages is desirable and where the cytotoxicity of agents like glutaraldehyde is a concern. The Paal-Knorr synthesis offers a specific and efficient route to crosslinking amine-containing polymers. Based on the chemistry, it is anticipated that polymers crosslinked with this compound would exhibit good thermal stability and flexibility.
However, a significant gap in the literature exists regarding direct, quantitative comparisons of this compound with other crosslinkers. Further experimental investigation is required to fully elucidate its performance characteristics and to validate its potential advantages in various applications. Researchers are encouraged to perform direct comparative studies to generate the data needed for a more complete understanding of this promising crosslinking agent.
A Comparative Benchmarking of Synthetic Routes to 2,5,8-Nonanetrione for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of various synthetic pathways to 2,5,8-Nonanetrione, a valuable building block in organic synthesis. The analysis focuses on reaction efficiency, purity, and the nature of starting materials, supported by experimental data to inform strategic decisions in complex molecule assembly.
Executive Summary
The synthesis of this compound, a triketone of significant interest, is achievable through several routes, primarily involving the acid-catalyzed ring-opening of furan-based precursors. This guide benchmarks three potential synthetic pathways, evaluating them on key performance metrics such as yield, product purity, and reaction conditions. Our findings indicate that the acid-catalyzed hydrolysis of 4-(5-methyl-2-furyl)-2-butanone is the most efficient and reliable method, providing a high yield of the desired product with minimal side-product formation. In contrast, routes starting from hydroxylated furan (B31954) derivatives are less effective due to the formation of multiple byproducts, complicating purification and reducing overall efficiency.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to this compound.
| Route | Starting Material | Reagents & Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| 1 | 4-(5-methyl-2-furyl)-2-butanone | HCl, Water, 1,4-Dioxane (B91453); 100 °C, 3h | Up to 92%[1] | High (single product observed)[1] | High yield, excellent selectivity, clean reaction. | Starting material may be more expensive. |
| 2 | 4-(5-hydroxymethyl)-2-furanyl-2-butanone | HCl, Methanol; 100 °C, 3h | Not reported (multiple products) | Low (multiple products formed)[1] | Utilizes a potentially more accessible, biomass-derived starting material. | Lack of selectivity leads to a complex product mixture and difficult purification. |
| 3 | 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one | 1. H₂, Pd/C, Acetic Acid; 60-100 °C, 4h2. Acidic Hydrolysis | Not reported | Not reported | Potential for synthesis from other furan derivatives. | Multi-step process, lack of reported yield and purity data for the final step. |
Experimental Protocols
Route 1: Acid-Catalyzed Hydrolysis of 4-(5-methyl-2-furyl)-2-butanone
This protocol is based on the efficient acid-catalyzed ring-opening of a substituted furan.
Materials:
-
4-(5-methyl-2-furyl)-2-butanone
-
Hydrochloric acid (HCl)
-
Water
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve 4-(5-methyl-2-furyl)-2-butanone in a 1:1 mixture of 1,4-dioxane and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for evaluating the synthetic routes and the chemical transformation for the most efficient pathway.
Caption: A logical workflow for the comparative analysis of synthetic routes.
Caption: The most efficient synthetic route to this compound.
Conclusion
Based on the available data, the acid-catalyzed hydrolysis of 4-(5-methyl-2-furyl)-2-butanone (Route 1) is the recommended synthetic strategy for obtaining this compound. This method offers a superior yield and purity compared to the alternative routes investigated. The formation of multiple byproducts in the reaction involving 4-(5-hydroxymethyl)-2-furanyl-2-butanone makes it a less viable option for efficient synthesis. Further investigation into Route 3 is required to determine its feasibility. For researchers and drug development professionals, prioritizing Route 1 will likely lead to a more streamlined and cost-effective synthesis of this compound.
References
A Comparative Analysis of 4,4-Dimethyl-2,5,8-nonanetrione and Structurally Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of 4,4-dimethyl-2,5,8-nonanetrione, a trione (B1666649) of interest in synthetic chemistry and potentially for applications in materials science and pharmacology. Due to the limited availability of experimental data for 4,4-dimethyl-2,5,8-nonanetrione in peer-reviewed literature, this document presents a combination of computed data from public databases and a comparative analysis with two structurally related and experimentally characterized ketones: its parent compound, 2,5,8-nonanetrione, and the corresponding dione, 4,4-dimethyl-2,5-nonanedione.
The inclusion of these analogues allows for a discussion of the likely influence of the gem-dimethyl group and the third carbonyl function on the molecule's physicochemical and spectroscopic properties. This guide also furnishes detailed, hypothetical experimental protocols for the synthesis and characterization of the title compound, providing a foundational framework for researchers aiming to work with this molecule.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The introduction of a gem-dimethyl group at the C4 position is expected to significantly influence the properties of the nonanetrione backbone. Steric hindrance introduced by these methyl groups could affect the reactivity of the adjacent carbonyl group at C5. Furthermore, these alkyl groups will slightly increase the lipophilicity of the molecule compared to its unsubstituted counterpart. The presence of three carbonyl groups suggests a molecule with multiple sites for hydrogen bonding with donor solvents, likely leading to a relatively high boiling point and solubility in polar organic solvents.
Table 1: Comparison of Physicochemical Properties
| Property | 4,4-Dimethyl-2,5,8-nonanetrione | This compound | 4,4-Dimethyl-2,5-nonanedione |
| Molecular Formula | C₁₁H₁₈O₃[1] | C₉H₁₄O₃[2] | C₁₁H₂₀O₂ |
| Molecular Weight | 198.26 g/mol [1] | 170.21 g/mol [2] | 184.28 g/mol |
| Boiling Point | Not available (predicted to be high) | 305.8 °C at 760 mmHg[3] | Not available |
| Density | Not available | 1.01 g/cm³[3] | Not available |
| Calculated LogP | 0.1[1] | -0.7[3] | Not available |
Note: Data for 4,4-Dimethyl-2,5,8-nonanetrione is based on computed values from PubChem where cited. Data for 4,4-Dimethyl-2,5-nonanedione is largely unavailable in public databases.
Table 2: Comparative Spectroscopic Data (Predicted and Experimental)
| Spectroscopic Data | 4,4-Dimethyl-2,5,8-nonanetrione (Predicted) | This compound (Experimental) | 4,4-Dimethyl-2,5-nonanedione (Predicted) |
| ¹H NMR (CDCl₃) | δ ~2.1-2.2 (s, 6H, 2x -COCH₃), ~2.5-2.8 (m, 4H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂) | δ ~2.1 (s, 6H), ~2.7 (s, 8H) | δ ~0.9 (t, 3H), ~1.2 (s, 6H), ~1.5 (m, 2H), ~2.1 (s, 3H), ~2.5 (t, 2H), ~2.7 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ ~207-210 (C=O), ~30-40 (-CH₂-), ~25 (-CH₃), ~50 (-C(CH₃)₂) | Available on SpectraBase[4] | δ ~212 (C=O), ~208 (C=O), ~55 (-C(CH₃)₂), ~40 (-CH₂-), ~35 (-CH₂-), ~25 (-CH₃), ~20 (-CH₃), ~14 (-CH₃) |
| IR (cm⁻¹) | ~1715 (C=O stretch) | Not available | ~1710 (C=O stretch) |
Note: Predicted NMR and IR data are based on standard chemical shift and absorption frequency tables for the respective functional groups.
Experimental Protocols
The following sections provide detailed, albeit hypothetical, protocols for the synthesis and characterization of 4,4-dimethyl-2,5,8-nonanetrione. These are based on established organic chemistry methodologies.
Proposed Synthesis of 4,4-Dimethyl-2,5,8-nonanetrione
A plausible synthetic route to 4,4-dimethyl-2,5,8-nonanetrione could involve a Michael addition of a suitable enolate to an α,β-unsaturated ketone, followed by further functional group manipulations. A potential two-step synthesis is outlined below.
Step 1: Michael Addition to form 4,4-Dimethyl-2,8-nonanedione
This step involves the conjugate addition of the enolate of 3,3-dimethyl-2-butanone to methyl vinyl ketone.
-
Materials: 3,3-dimethyl-2-butanone (pinacolone), methyl vinyl ketone, sodium ethoxide, ethanol (B145695), diethyl ether, 1M HCl, saturated NaCl solution, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C, and 3,3-dimethyl-2-butanone is added dropwise with stirring.
-
After stirring for 30 minutes, a solution of methyl vinyl ketone in ethanol is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the addition of 1M HCl until the solution is acidic.
-
The mixture is extracted with diethyl ether. The organic layers are combined, washed with saturated NaCl solution, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product, 4,4-dimethyl-2,8-nonanedione, is purified by column chromatography or distillation.
-
Step 2: Oxidation of 4,4-Dimethyl-2,8-nonanedione to 4,4-Dimethyl-2,5,8-nonanetrione
This step would likely involve the oxidation of a methylene (B1212753) group adjacent to a carbonyl to introduce the third keto group. This is a challenging transformation and may require specific reagents, such as selenium dioxide or a multi-step process involving halogenation and subsequent hydrolysis/oxidation. A more plausible laboratory synthesis might involve a different disconnection approach.
An alternative, more direct synthetic strategy could involve the acylation of an appropriate precursor.
General Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The presence of a strong absorption band around 1715 cm⁻¹ would be indicative of the ketone carbonyl groups.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For 4,4-dimethyl-2,5,8-nonanetrione, characteristic fragments would likely arise from cleavage adjacent to the carbonyl groups.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a logical comparison of the compounds discussed.
Caption: Proposed synthetic workflow for 4,4-dimethyl-2,5,8-nonanetrione.
Caption: Logical relationship between the target compound and its analogues.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5,8-Nonanetrione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical cross-validation data for two common analytical methods applicable to the quantification of 2,5,8-Nonanetrione: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a compound of interest in various research and development sectors, robust and reliable quantification methods are paramount. This document outlines the critical validation parameters and presents a comparison of these two techniques, supported by detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of hypothetical performance data for GC-FID and HPLC-UV methods for the analysis of this compound.
| Validation Parameter | GC-FID Method | HPLC-UV Method | ICH Q2(R1) Guideline |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 250 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% |
| Precision (%RSD) | |||
| - Repeatability | < 2.0% | < 2.5% | Typically < 15% |
| - Intermediate Precision | < 3.0% | < 3.5% | Typically < 15% |
| Specificity | High (Good peak separation) | Moderate (Potential matrix interference) | Demonstrated |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 5.0 | Signal-to-Noise ≥ 10 |
| Robustness | Robust | Moderately Robust | Controlled variations show no significant impact |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the protocols for the hypothetical GC-FID and HPLC-UV methods.
Protocol 1: GC-FID Method for this compound in Human Plasma
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., 2,6-dimethyl-4-heptanone, 10 µg/mL).
-
Perform a protein precipitation by adding 1 mL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-FID analysis.
2. GC-FID Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min
-
Injection Volume: 1 µL (splitless mode)
3. Validation Procedures:
-
Linearity: Prepare calibration standards in blank plasma over the range of 1-100 µg/mL.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in replicates of five on three different days.
-
Specificity: Analyze blank plasma from six different sources to assess for interfering peaks.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of low-concentration standards.
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., oven temperature, flow rate) and assess the impact on the results.
Protocol 2: HPLC-UV Method for this compound in a Pharmaceutical Formulation
1. Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to 10 mg of this compound.
-
Dissolve in 10 mL of methanol (B129727) and sonicate for 15 minutes.
-
Dilute to a final volume of 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC-UV Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
3. Validation Procedures:
-
Linearity: Prepare calibration standards in the mobile phase over the range of 5-250 µg/mL.
-
Accuracy and Precision: Analyze QC samples at three concentration levels in replicates of five on three different days.
-
Specificity: Analyze placebo formulation to check for excipient interference.
-
LOD and LOQ: Determine from the signal-to-noise ratio of diluted standards.
-
Robustness: Vary mobile phase composition, flow rate, and column temperature to assess method resilience.
Visualizing Workflows and Relationships
Diagrams are provided to illustrate the logical flow of the analytical method validation process and a hypothetical signaling pathway where this compound could be a key biomarker.
Caption: General workflow for analytical method validation.
Caption: Hypothetical role of this compound as a biomarker.
A Comparative Guide to the Reaction Kinetics and Mechanisms of 2,5,8-Nonanetrione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics and mechanisms of 2,5,8-nonanetrione, a versatile triketone, with a focus on its intramolecular cyclization reactions. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into reaction control and optimization.
Introduction
This compound is a linear triketone that serves as a precursor for the synthesis of various heterocyclic compounds. Its structure, featuring three carbonyl groups separated by ethylene (B1197577) linkages, allows for a range of chemical transformations, most notably intramolecular cyclization reactions to form five-membered heterocycles like furans and pyrroles. Understanding the kinetics and mechanisms of these reactions is crucial for controlling product formation and optimizing reaction conditions. This guide compares the primary intramolecular reactions of this compound and provides a qualitative comparison with other significant cyclization reactions in organic chemistry.
Intramolecular Cyclization of this compound: The Paal-Knorr Reaction
The most prominent reaction of this compound is the intramolecular Paal-Knorr reaction, which leads to the formation of substituted furans and pyrroles. This reaction proceeds via the cyclization of the 1,4-dicarbonyl moiety present at either end of the molecule.
Furan (B31954) Synthesis (Acid-Catalyzed)
Under acidic conditions, this compound undergoes intramolecular cyclization to form furan derivatives. The reaction is typically catalyzed by protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids.
Mechanism: The accepted mechanism for the Paal-Knorr furan synthesis involves the following steps:
-
Protonation of one of the carbonyl oxygens.
-
Tautomerization of the other carbonyl group to its enol form.
-
Intramolecular nucleophilic attack of the enol oxygen on the protonated carbonyl carbon, forming a cyclic hemiacetal.
-
Dehydration of the hemiacetal to yield the aromatic furan ring.[1][2][3]
Reaction Kinetics: Direct quantitative kinetic data for the cyclization of this compound is scarce in the literature. However, studies on analogous acyclic 1,4-diketones, such as hexane-2,5-dione, provide valuable insights. The rate of the Paal-Knorr furan synthesis is influenced by several factors:
-
Acid Strength: Stronger acids generally lead to faster reaction rates.
-
Temperature: The reaction rate increases with temperature.
-
Substituent Effects: Electron-donating groups on the diketone can stabilize the carbocation intermediates, potentially increasing the reaction rate. Conversely, electron-withdrawing groups can decrease the rate.
Table 1: Comparison of Catalysts for the Paal-Knorr Furan Synthesis of Hexane-2,5-dione (as a model for this compound)
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 |
| p-TsOH | Toluene | Reflux | 3 h | 85 |
| ZnCl₂ | Neat | 130-140 | 30 min | 88 |
| TiCl₄ | Toluene | 80 | 1 h | 92 |
| Amberlyst-15 | Toluene | 110 | 6 h | 95 |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 |
| p-TsOH (cat.) | Neat (Microwave) | 120 | 5 min | 98 |
Data is illustrative and based on typical results for hexane-2,5-dione, which is expected to have similar reactivity to the 1,4-dicarbonyl units in this compound.[4]
Pyrrole (B145914) Synthesis (with Amines)
In the presence of primary amines or ammonia, this compound undergoes a Paal-Knorr reaction to form substituted pyrroles. This reaction can proceed under neutral or mildly acidic conditions.[2][5]
Mechanism: The mechanism for pyrrole formation differs from that of furan formation and involves the following key steps:
-
Nucleophilic attack of the amine on one of the carbonyl carbons to form a hemiaminal.
-
Intramolecular nucleophilic attack of the nitrogen atom on the second carbonyl group.
-
Formation of a 2,5-dihydroxytetrahydropyrrole derivative.
-
Dehydration of this intermediate to yield the aromatic pyrrole ring.[1][6]
Reaction Kinetics: The rate of pyrrole synthesis is dependent on:
-
Nucleophilicity of the Amine: More nucleophilic amines generally react faster.
-
Steric Hindrance: Bulky amines or substituents on the diketone can slow down the reaction.
-
pH: Mildly acidic conditions can catalyze the reaction, but strongly acidic conditions (pH < 3) can favor furan formation.[5]
A study on the reaction of hexane-2,5-dione with butan-1-amine indicated that the consumption of the dione (B5365651) follows first or pseudo-first-order kinetics, while the formation of the final pyrrole product is a zero-order reaction, suggesting a multi-step process with a rate-determining step that is independent of the concentration of the intermediate.[7]
Experimental Protocols
Kinetic Study of Paal-Knorr Furan Synthesis
Objective: To determine the rate constant for the acid-catalyzed cyclization of a 1,4-diketone.
Materials:
-
1,4-diketone (e.g., hexane-2,5-dione as a model)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC.
Procedure:
-
Prepare a stock solution of the 1,4-diketone and the internal standard in the chosen solvent.
-
In the reaction vessel, dissolve the acid catalyst in the solvent and heat to the desired reaction temperature.
-
Initiate the reaction by injecting a known volume of the diketone stock solution into the pre-heated catalyst solution. Start the timer immediately.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in each aliquot immediately by adding a cooled solution of a weak base (e.g., saturated sodium bicarbonate).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-FID or HPLC to determine the concentration of the remaining diketone relative to the internal standard.
-
Plot the natural logarithm of the diketone concentration versus time. For a first-order reaction, this should yield a straight line with a slope equal to the negative of the rate constant (-k).
Kinetic Study of Paal-Knorr Pyrrole Synthesis
Objective: To monitor the reaction rate of pyrrole formation.
Materials:
-
1,4-diketone (e.g., hexane-2,5-dione)
-
Primary amine (e.g., aniline)
-
Solvent (e.g., ethanol)
-
Spectrophotometer (UV-Vis or FT-IR)
-
Thermostatted cuvette holder
Procedure (using in-situ FT-IR):
-
Calibrate the FT-IR spectrometer and set up the in-situ probe.
-
Prepare stock solutions of the 1,4-diketone and the primary amine in the chosen solvent.
-
Place a known volume of the diketone solution in the reaction vessel and bring it to the desired temperature.
-
Initiate the reaction by adding a known volume of the amine stock solution.
-
Immediately start collecting FT-IR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the carbonyl (C=O) peak of the diketone and the increase in the absorbance of a characteristic peak of the pyrrole product.
-
Use the Beer-Lambert law to convert absorbance data to concentration data.
-
Analyze the concentration versus time data to determine the reaction order and rate constant.
Visualizations
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
In-Silico Modeling of 2,5,8-Nonanetrione: A Comparative Guide to Reactivity and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties and reactivity of 2,5,8-nonanetrione, leveraging in-silico modeling approaches. Due to the limited availability of direct experimental data for this specific triketone, this document serves as a practical framework for predicting its behavior and designing experimental studies. We present computed properties alongside data for analogous compounds to offer a predictive comparison. Furthermore, detailed protocols for key ketone reactions and workflows for computational analysis are provided to guide researchers in their investigations.
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical properties of this compound, primarily derived from computational predictions. For comparative purposes, data for the related diketone, 2,8-nonanedione, is also included where available. This allows for an initial assessment of the impact of the additional carbonyl group on the molecule's characteristics.
| Property | This compound (Predicted) | 2,8-Nonanedione (for comparison) | Data Source |
| Molecular Formula | C₉H₁₄O₃ | C₉H₁₆O₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | 156.22 g/mol | [1][2] |
| Boiling Point | 305.8 °C at 760 mmHg | Not available | [1] |
| Flash Point | 128.1 °C | Not available | [1] |
| Density | 1.01 g/cm³ | Not available | [1] |
| Vapor Pressure | 0.000804 mmHg at 25°C | Not available | [1] |
| XLogP3 | -0.7 | 0.8 | [1][2] |
| Hydrogen Bond Donor Count | 0 | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | 2 | [1][2] |
| Rotatable Bond Count | 6 | Not available | [1] |
| Exact Mass | 170.094294304 | 156.115029749 | [1][2] |
| Complexity | 174 | 122 | [1][2] |
In-Silico Modeling Workflow
The following diagram outlines a typical workflow for the in-silico modeling of this compound's reactivity and properties. This process integrates quantum mechanical calculations and molecular dynamics to provide a comprehensive theoretical understanding.
Predicted Reactivity and Signaling Pathways
Due to the presence of multiple carbonyl groups, this compound is susceptible to a variety of reactions. A key predicted reaction is an intramolecular aldol (B89426) condensation, a common transformation for polyketones that can lead to the formation of cyclic structures such as cyclopentenones.[3][4] The presence of acidic alpha-hydrogens between the carbonyl groups facilitates enolate formation, which is the initial step in this cyclization.
The diagram below illustrates a plausible intramolecular aldol reaction pathway for this compound.
Experimental Protocols
While specific experimental data for this compound is scarce, the following protocols for fundamental ketone reactions can be adapted for its study. These methods provide a starting point for researchers to investigate its reactivity and validate in-silico predictions.
Reduction of a Ketone to an Alcohol
This protocol describes the reduction of a ketone using sodium borohydride (B1222165), a common and mild reducing agent.[5][6][7]
Materials:
-
Ketone (e.g., this compound)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the ketone in methanol in an Erlenmeyer flask. Gentle warming may be necessary to achieve complete dissolution.[5]
-
In a separate container, weigh the sodium borohydride. This should be done quickly as it is hygroscopic.[5]
-
Add the sodium borohydride to the ketone solution in one portion and swirl to mix.[7]
-
Allow the reaction to proceed at room temperature for approximately 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, add water to quench any remaining sodium borohydride.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.
-
The product can be purified further by recrystallization or column chromatography.
Formation and Trapping of a Kinetic Enolate
This protocol outlines the formation of a kinetic enolate using a strong, sterically hindered base like Lithium Diisopropylamide (LDA), followed by trapping with an electrophile.[8][9][10]
Materials:
-
Ketone (e.g., this compound)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the cooled solution and stir for 30 minutes to generate LDA.
-
In a separate flask, dissolve the ketone in anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.[9]
-
Add the electrophile (e.g., methyl iodide) to the enolate solution at -78 °C and allow the reaction to proceed. The reaction time will depend on the electrophile and can be monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Comparison with Alternatives and In-Silico Model Validation
Currently, there is a lack of published experimental studies on the reactivity of this compound, making a direct comparison of its performance with other alternatives challenging. However, based on the principles of organic chemistry, its reactivity is expected to be influenced by the presence of three carbonyl groups. The electron-withdrawing nature of these groups increases the acidity of the α-protons, making enolate formation more favorable compared to monoketones.
The primary alternative to experimental investigation is the use of in-silico modeling, as outlined in this guide. Computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure, preferred conformations, and the energy barriers of potential reaction pathways.[11][12][13] These theoretical predictions can guide the design of experiments by identifying the most likely products and the optimal conditions for their formation.
Validation of in-silico models is crucial and can be achieved by:
-
Spectroscopic Analysis: Comparing predicted vibrational frequencies (IR) and NMR chemical shifts with experimentally obtained spectra.[14]
-
Kinetic Studies: Measuring the reaction rates of, for example, the reduction or enolization of this compound and comparing them with the calculated activation energies.
-
Product Analysis: Identifying the products of reactions such as the intramolecular aldol condensation and comparing them with the thermodynamically most stable products predicted by computational models.
By combining in-silico modeling with targeted experimental validation, a comprehensive understanding of the reactivity and properties of this compound can be achieved, facilitating its potential application in various fields of chemical research and development.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentenone synthesis [organic-chemistry.org]
- 4. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 5. webassign.net [webassign.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. webassign.net [webassign.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
Safety Operating Guide
Navigating the Disposal of 2,5,8-Nonanetrione: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,5,8-Nonanetrione, a diketone used in various chemical syntheses. Adherence to these protocols is critical for minimizing risks and fostering a secure research environment.
Understanding the Chemical Profile of this compound
Ketones, as a class of organic compounds, are typically flammable and can be irritants. Therefore, this compound should be handled with the appropriate precautions. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | 305.8°C at 760 mmHg[1] |
| Flash Point | 128.1°C[1] |
| Density | 1.01 g/cm³[1] |
| Water Solubility | 9.398e+005 mg/L at 25°C (estimated)[2] |
Step-by-Step Disposal Protocol for this compound
The following experimental protocol outlines the recommended procedure for the disposal of this compound, based on established guidelines for the management of ketone and organic solvent waste in a laboratory setting.[3][4][5][6][7]
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to minimize exposure risks. This includes:
- Chemical-resistant safety goggles or a face shield.
- Chemical-resistant gloves (e.g., nitrile or neoprene).
- A flame-retardant laboratory coat.
- Closed-toe shoes.
2. Waste Segregation and Collection:
- Do not dispose of this compound down the drain or in regular trash.[3][8] As an organic solvent, it is prohibited from sewer system discharge.[3]
- Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), in a designated and clearly labeled hazardous waste container.
- The container must be made of a material compatible with organic solvents (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid to prevent the escape of vapors.[3]
3. Labeling of Waste Containers:
- Properly label the hazardous waste container with the following information:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- If in a mixture, list all components and their approximate percentages.
- The associated hazards (e.g., "Flammable," "Irritant").
- The date of accumulation.
- The name of the principal investigator or laboratory supervisor.
4. Storage of Chemical Waste:
- Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[9]
- Ensure the storage area is away from sources of ignition, such as heat, sparks, or open flames.
- Store incompatible waste streams separately to prevent accidental reactions.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Follow all institutional and local regulations for the final disposal of chemical waste, which will typically involve incineration at a permitted facility.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound, 38284-28-5 [thegoodscentscompany.com]
- 3. web.mit.edu [web.mit.edu]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 2,5,8-Nonanetrione
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties
A summary of the known physical and chemical properties of 2,5,8-Nonanetrione is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H14O3 | PubChem[1] |
| Molecular Weight | 170.21 g/mol | PubChem[1] |
| Boiling Point | 305.8°C at 760 mmHg | LookChem[2] |
| Flash Point | 128.1°C | LookChem[2] |
| Density | 1.01 g/cm³ | LookChem[2] |
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound, based on general guidelines for handling ketones.
| PPE Category | Item | Material/Standard |
| Hand Protection | Chemical-resistant gloves | Butyl rubber, Neoprene, or specialized ketone-resistant gloves (e.g., PVA coated).[3][4][5][6][7] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1-compliant |
| Skin and Body Protection | Laboratory coat | Flame-resistant material recommended |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear all recommended PPE throughout the handling process.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of aerosols and vapors.
-
Use compatible equipment (e.g., glass, stainless steel).
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Segregate liquid waste from solid waste.
-
-
Waste Collection:
-
Collect liquid waste containing this compound in a designated, labeled, and sealed container.
-
Collect contaminated solids (e.g., gloves, absorbent pads) in a separate, clearly labeled, and sealed container.
-
-
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Do not pour this compound down the drain.
-
Experimental Workflow for Safe Handling
References
- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 4. polycohealthline.com [polycohealthline.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. sjsu.edu [sjsu.edu]
- 7. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
